molecular formula C10H9N3O2 B102776 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione CAS No. 15837-45-3

6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione

Katalognummer: B102776
CAS-Nummer: 15837-45-3
Molekulargewicht: 203.2 g/mol
InChI-Schlüssel: OSEUDSKXNZLSRV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

6-Amino-1-phenylpyrimidine-2,4(1H,3H)-dione is a privileged chemical scaffold in medicinal and agrochemical research, serving as a versatile precursor for synthesizing complex, biologically active heterocycles. Its core structure is integral to the development of novel therapeutic agents; for instance, structurally similar dihydropyrido[2,3-d]pyrimidine analogues have been identified as highly potent and selective inhibitors of mitogen-activated protein kinase kinases (MEK), making them promising antiproliferative drug candidates . Furthermore, this pyrimidine-2,4-dione motif is a key intermediate in constructing fused ring systems, such as dihydropyridinone-fused uracils, which are found in compounds with significant antileishmanial activity . Beyond pharmaceuticals, this scaffold holds substantial value in agrochemical discovery. Hybrid molecules incorporating the pyrimidine-2,4-dione core have demonstrated notable broad-spectrum herbicidal activity under pre-emergence conditions and have shown promise as novel fungicidal leads . The versatility of 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione allows researchers to explore its potential across multiple domains, including the synthesis of antimicrobial agents and cytotoxic molecules, positioning it as a critical building block for expanding chemical space in the pursuit of new active compounds .

Eigenschaften

IUPAC Name

6-amino-1-phenylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c11-8-6-9(14)12-10(15)13(8)7-4-2-1-3-5-7/h1-6H,11H2,(H,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSEUDSKXNZLSRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=O)NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351539
Record name 6-Amino-1-phenyl-1H-pyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15837-45-3
Record name 6-Amino-1-phenyl-1H-pyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Significance of the 6-Aminouracil Scaffold

The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including the nucleobases of DNA and RNA. Within this broad class of heterocycles, 6-aminouracil derivatives have emerged as particularly valuable building blocks, or "scaffolds," for the synthesis of novel therapeutic agents. Their inherent chemical functionalities allow for diverse modifications, leading to compounds with a wide spectrum of pharmacological activities. This guide focuses on a specific and important member of this family: 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione. This compound, featuring a phenyl group at the N1 position, offers a unique combination of steric and electronic properties that influence its reactivity and biological interactions. Understanding its core chemical properties is paramount for its effective utilization in drug discovery and development. 6-aminouracil derivatives are known to exhibit a range of biological effects, including antibacterial, antitumor, antimalarial, antihypertensive, anti-allergic, analgesic, anti-inflammatory, antipyretic, and sedative properties.[1]

Physicochemical and Structural Properties

6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione, also known as 6-amino-1-phenyluracil, is a solid, crystalline compound at room temperature.[2] The presence of the polar uracil ring and the nonpolar phenyl substituent imparts a balance of hydrophilicity and lipophilicity, which is a critical consideration in drug design for oral bioavailability and cell membrane permeability.

PropertyValueSource
Molecular Formula C₁₀H₉N₃O₂Sigma-Aldrich[2]
Molecular Weight 203.20 g/mol Sigma-Aldrich
Appearance SolidSigma-Aldrich
Melting Point 325°CJuniper Publishers[1]
CAS Number 2933-98-4
Structural Elucidation: A Spectroscopic Overview
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the phenyl group protons, typically in the aromatic region (δ 7.0-8.0 ppm). The vinyl proton at the C5 position of the pyrimidine ring would likely appear as a singlet. The protons of the amino group at the C6 position would present as a broad singlet, and the N-H proton of the uracil ring would also be observable, with its chemical shift being solvent-dependent. For a related compound, the aromatic protons appear in the δ 7.22-7.58 ppm range, and two N-H protons are observed at δ 10.65 and 10.90 ppm.[1]

  • ¹³C NMR Spectroscopy: The carbon spectrum would reveal signals for the two carbonyl carbons (C2 and C4) in the downfield region (typically δ 150-170 ppm). The carbons of the phenyl ring would resonate in the aromatic region (δ 120-140 ppm), while the C5 and C6 carbons of the pyrimidine ring would have distinct chemical shifts influenced by the amino and carbonyl groups.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the dione functionality (typically in the range of 1650-1750 cm⁻¹). N-H stretching vibrations from the amino group and the ring nitrogen would be visible in the region of 3200-3500 cm⁻¹. Aromatic C-H and C=C stretching bands from the phenyl group would also be present.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound (m/z = 203.20). Fragmentation patterns would likely involve the loss of small molecules such as CO, HNCO, and cleavage of the phenyl group.

Chemical Synthesis: Constructing the Core Scaffold

The synthesis of 6-aminouracil derivatives is well-established, typically involving the condensation of a β-keto ester or its equivalent with a urea derivative. For 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione, a logical synthetic approach would involve the reaction of phenylurea with a suitable three-carbon electrophile, such as ethyl cyanoacetate, in the presence of a base.

A general method for the synthesis of 6-aminouracils involves mixing ethyl cyanoacetate with a urea derivative in anhydrous ethanol containing sodium ethoxide, followed by refluxing for several hours.[3] Acidification of the reaction mixture then precipitates the desired product.[3]

Figure 1: A generalized workflow for the synthesis of 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione.

Reactivity Profile: A Versatile Chemical Hub

The chemical reactivity of 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione is dictated by the interplay of its constituent functional groups: the enamine-like system, the dione moiety, and the aromatic phenyl ring.

Electrophilic Substitution at C5

The 6-amino group, through resonance, increases the electron density at the C5 position of the pyrimidine ring, making it susceptible to electrophilic attack.[1] This enamine-like character is a key feature of its reactivity.

  • Halogenation: Reaction with halogens, such as bromine in acetic acid, readily introduces a halogen atom at the C5 position.[1] This 5-halo derivative can then serve as a precursor for further functionalization.

Electrophilic_Bromination Reactant 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione Reagent Br₂ / Acetic Acid Reactant->Reagent Product 5-Bromo-6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione Reagent->Product Electrophilic Substitution

Sources

6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

Synthetic Utility and Pharmacophore Development in Purine Antagonists

Executive Summary

6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione (Commonly: 6-amino-1-phenyluracil) represents a critical heterocyclic scaffold in medicinal chemistry.[1][2][3][4][5] It serves as the primary "Traube precursor" for the synthesis of 1-phenylxanthines and related purine bioisosteres. Its structural significance lies in the C6-amino group's ability to activate the C5 position for electrophilic attack (typically nitrosation), facilitating the construction of the imidazole ring required for adenosine receptor antagonists (e.g.,


, 

ligands).

This guide details the structural properties, validated synthetic protocols, and downstream derivatization pathways of this molecule, designed for researchers in drug discovery and organic synthesis.

Structural Analysis & Nomenclature

The molecule exists in a tautomeric equilibrium, though the dione form is predominant in polar aprotic solvents (DMSO) and the solid state.

  • IUPAC Name: 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione[6]

  • Common Name: 6-amino-1-phenyluracil

  • Molecular Formula:

    
    [6][7]
    
  • Molecular Weight: 203.20 g/mol [6][7]

  • SMILES: O=C(N1)N(C2=CC=CC=C2)C(N)=CC1=O[6][7]

Tautomeric Considerations

While the 2,4-dione structure is the stable conformer, the reactivity at N3 and O4 is governed by lactam-lactim tautomerism. In basic conditions, the N3 proton is acidic (


), allowing for selective alkylation at the N3 position—a critical step in diversifying adenosine antagonist libraries.
PropertySpecification
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, dilute alkali; Poorly soluble in water, EtOH
Melting Point >270 °C (dec.)
Reactivity Nucleophilic at C5; Acidic at N3
Synthetic Methodology: The Modified Traube Protocol

The most robust synthesis for 6-amino-1-phenyluracil avoids the use of unstable aldehydes or low-yield condensation of aniline with pre-formed uracils. Instead, it employs the cyclization of a urea derivative with cyanoacetic acid.[5]

Protocol: Cyclization of N-Phenylurea

Reaction Type: Condensation / Dieckmann-type Cyclization Yield Target: 75–85%

Reagents:

  • 
    -Phenylurea (1.0 eq)
    
  • Cyanoacetic acid (1.1 eq)

  • Acetic Anhydride (

    
    ) (2.5 eq)
    
  • Sodium Hydroxide (NaOH) (2.0 M aqueous)

Step-by-Step Methodology:

  • Activation: In a round-bottom flask equipped with a drying tube, dissolve

    
    -phenylurea and cyanoacetic acid in acetic anhydride. Heat the mixture to 80°C for 2 hours.
    
    • Mechanistic Insight:

      
       activates the cyanoacetic acid, forming a mixed anhydride which rapidly acylates the urea nitrogen. This forms the intermediate 1-(2-cyanoacetyl)-3-phenylurea .
      
  • Evaporation: Remove excess acetic anhydride and acetic acid under reduced pressure (rotary evaporator) to yield the crude acyclic intermediate as a viscous oil or semi-solid.

  • Cyclization: Redissolve the residue in 10% aqueous NaOH (or

    
     for anhydrous conditions). Heat to reflux (90–100°C) for 1 hour.
    
    • Mechanistic Insight: The base deprotonates the amide nitrogen (or the active methylene of the cyano group), facilitating intramolecular nucleophilic attack on the nitrile carbon (Thorpe-Ziegler type) or the carbonyl, followed by hydrolysis of the resulting imine to the amine.

  • Isolation: Cool the solution to room temperature. Acidify carefully with 6M HCl to pH 2.[8]0. The product will precipitate as a white solid.[8]

  • Purification: Filter the precipitate, wash copiously with water (to remove salts) and cold ethanol. Recrystallize from DMF/Water if necessary.

Visualization: Synthetic Pathway

Synthesis Phenylurea N-Phenylurea Ac2O Acetic Anhydride (Activation) Phenylurea->Ac2O CyanoAcid Cyanoacetic Acid CyanoAcid->Ac2O Intermediate 1-(2-cyanoacetyl)-3-phenylurea Ac2O->Intermediate 80°C, 2h Base NaOH / Reflux (Cyclization) Intermediate->Base Product 6-amino-1-phenyluracil Base->Product 1. Reflux 2. HCl (pH 2)

Figure 1: Synthetic route via activation of cyanoacetic acid and subsequent alkaline cyclization.[8]

Mechanistic Reactivity & Derivatization

The primary utility of 6-amino-1-phenyluracil is its conversion into Xanthines (purine-2,6-diones). This transformation exploits the electron-rich C5 position.

Pathway: The Traube Purine Synthesis[9]
  • Nitrosation (C5 Functionalization): Reaction with

    
     in acetic acid introduces a nitroso group (-NO) at the 5-position. The 6-amino group is essential here as an electron-donating group (EDG) to activate the ring.
    
    • Product: 6-amino-5-nitroso-1-phenyluracil.

  • Reduction: The nitroso group is reduced (using Sodium Dithionite

    
     or 
    
    
    
    ) to a diamine.
    • Product: 5,6-diamino-1-phenyluracil.

  • Ring Closure (Xanthine Formation): Condensation with a carbon donor (Formic acid, aldehydes, or carboxylic acids) closes the imidazole ring.

    • Target: 1-phenylxanthine derivatives (Potent Adenosine Antagonists).

Visualization: Pharmacophore Development

Derivatization Scaffold 6-amino-1-phenyluracil (Scaffold) Nitrosation Nitrosation (NaNO2 / AcOH) Scaffold->Nitrosation Nitroso 6-amino-5-nitroso-1-phenyluracil (Deep Purple Solid) Nitrosation->Nitroso Reduction Reduction (Na2S2O4 or H2/Pd) Nitroso->Reduction Diamine 5,6-diamino-1-phenyluracil (Unstable Intermediate) Reduction->Diamine Cyclization Cyclization (R-CHO / Oxidant) Diamine->Cyclization Xanthine 8-Substituted-1-Phenylxanthine (Adenosine Antagonist) Cyclization->Xanthine Imidazole Ring Formation

Figure 2: The Traube synthesis pathway converting the uracil scaffold into bioactive xanthines.

Pharmaceutical Applications

The 1-phenyluracil moiety is a specific pharmacophore used to tune the selectivity of adenosine receptor antagonists.

  • Adenosine

    
     Receptor Antagonism: 
    Xanthines derived from this scaffold (e.g., 1-phenyl-3-propylxanthines) show high affinity for the 
    
    
    
    receptor. The phenyl group at N1 occupies a hydrophobic pocket in the receptor, often enhancing binding affinity compared to the N1-methyl (caffeine-like) analogs.
  • Therapeutic Relevance:

    • Renal Protection:

      
       antagonists induce diuresis without potassium loss (unlike loop diuretics) and prevent adenosine-mediated vasoconstriction in the kidney.
      
    • Parkinson's Disease: Dual

      
       antagonism or selective 
      
      
      
      antagonism (using 8-styryl derivatives of this scaffold) helps restore motor function by modulating dopaminergic pathways in the striatum.
Experimental Validation (Analytical Data)

To validate the synthesis of 6-amino-1-phenyluracil, compare experimental data against these standard values:

TechniqueExpected Signal / Characteristic

NMR (DMSO-

)

10.5–11.0 (s, 1H, N3-H, exchangeable)

7.3–7.6 (m, 5H, Phenyl-H)

6.8 (s, 2H,

, exchangeable)

4.8 (s, 1H, C5-H)
IR Spectroscopy 3350, 3450

(

stretch)1690–1710

(C=O, urea carbonyls)1620

(C=C)
Mass Spectrometry (ESI)

References
  • Müller, C. E., & Jacobson, K. A. (2011).[10] Xanthines as Adenosine Receptor Antagonists. Handbook of Experimental Pharmacology. [Link]

  • Jacobson, K. A., et al. (1993). Structure-Activity Relationships of 8-Styrylxanthines as A2-Selective Adenosine Antagonists. Journal of Medicinal Chemistry. [Link]

  • Drabczyńska, A., et al. (2003). Synthesis of new 8-substituted 1,3-dimethyl- and 1,3-dipropylxanthines as adenosine receptor antagonists. European Journal of Medicinal Chemistry. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione

6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione, also known as 6-amino-1-phenyluracil, is a key heterocyclic compound. Pyrimidine derivatives are of significant interest in medicinal chemistry as they form the backbone of nucleobases in DNA and RNA.[1][2] Consequently, synthetic analogues like 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione are pivotal precursors in the development of novel therapeutic agents, exhibiting a wide range of biological activities, including antibacterial, antitumor, and antiviral properties.[1][2][3] This guide provides a comprehensive overview of the synthetic pathways to this valuable compound, detailing the reaction mechanisms, experimental protocols, and critical process parameters for researchers and professionals in drug discovery and development.

Core Synthesis Strategy: Retrosynthetic Analysis

A logical approach to the synthesis of 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione involves a retrosynthetic analysis, which deconstructs the target molecule into simpler, commercially available starting materials. The primary disconnection breaks the pyrimidine ring, suggesting a condensation reaction between a urea derivative and a three-carbon component.

G target 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione intermediates Phenylurea + Cyanoacetic acid derivative target->intermediates Disconnection starting_materials Aniline + Urea + Cyanoacetic acid intermediates->starting_materials Further Disconnection G cluster_reactants Reactants cluster_reaction Reaction Conditions phenylurea Phenylurea product 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione phenylurea->product cyanoacetate Ethyl Cyanoacetate cyanoacetate->product catalyst Base (e.g., NaOEt) catalyst->product solvent Solvent (e.g., Ethanol) solvent->product conditions Heat (Reflux) conditions->product

Caption: Workflow for the direct synthesis of 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione.

Experimental Protocol

This protocol is adapted from the general synthesis of 6-aminouracils. [4][5] Materials:

ReagentMolar Mass ( g/mol )Amount (mol)Mass/Volume
Phenylurea136.150.113.62 g
Ethyl Cyanoacetate113.120.111.31 g (10.2 mL)
Sodium22.990.12.3 g
Anhydrous Ethanol46.07-290 mL
Glacial Acetic Acid60.05-As needed

Procedure:

  • Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 2.3 g (0.1 mol) of sodium metal in 100 mL of anhydrous ethanol. This should be done under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: To the freshly prepared sodium ethoxide solution, add a solution of 13.62 g (0.1 mol) of phenylurea and 11.31 g (0.1 mol) of ethyl cyanoacetate in 190 mL of anhydrous ethanol.

  • Reaction: Heat the reaction mixture to reflux and maintain for 10-12 hours. [5]The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the solution with glacial acetic acid.

  • Isolation: Remove the ethanol by rotary evaporation. Dissolve the residue in hot water and filter to remove any insoluble impurities.

  • Precipitation: Acidify the filtrate with acetic acid to precipitate the crude product.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.

Expert Insights:

  • The use of freshly prepared sodium ethoxide is crucial for optimal yield, as it is highly hygroscopic.

  • Anhydrous conditions are essential to prevent the hydrolysis of the ester and the deactivation of the base.

  • The choice of base can be varied; sodium or sodium amide in xylene can also be employed. [4]

Route B: Stepwise Synthesis via N1-Phenylation of 6-Aminouracil

This two-step approach first involves the synthesis of the parent 6-aminouracil, followed by the introduction of the phenyl group at the N1 position. This route offers flexibility in introducing various substituents at the N1 position.

Step 1: Synthesis of 6-Aminouracil

The classical synthesis of 6-aminouracil involves the condensation of urea with ethyl cyanoacetate in the presence of a strong base. [4][5] Reaction Mechanism:

The mechanism is analogous to that of Route A, with urea replacing phenylurea.

G cluster_reactants Reactants cluster_reaction Reaction Conditions urea Urea product 6-Aminouracil urea->product cyanoacetate Ethyl Cyanoacetate cyanoacetate->product catalyst Base (e.g., NaOEt) catalyst->product solvent Solvent (e.g., Ethanol) solvent->product conditions Heat (Reflux) conditions->product

Caption: Workflow for the synthesis of 6-aminouracil.

Experimental Protocol:

A detailed protocol for the synthesis of 6-aminouracil can be found in established literature. [4]

Step 2: N1-Phenylation of 6-Aminouracil

Several methods can be employed for the N1-phenylation of 6-aminouracil. One common approach is the Chan-Lam coupling reaction, which utilizes a copper catalyst and a boronic acid derivative.

Reaction Mechanism:

The Chan-Lam coupling involves the formation of a copper-nitrogen bond, followed by transmetalation with the phenylboronic acid and reductive elimination to form the N-phenyl bond.

Experimental Protocol:

Materials:

ReagentMolar Mass ( g/mol )Amount (mol)Mass/Volume
6-Aminouracil127.100.011.27 g
Phenylboronic Acid121.930.0151.83 g
Copper(II) Acetate181.630.0010.18 g
Pyridine79.100.021.58 g (1.6 mL)
Dichloromethane (DCM)84.93-50 mL

Procedure:

  • Reaction Setup: To a round-bottom flask, add 6-aminouracil (1.27 g, 0.01 mol), phenylboronic acid (1.83 g, 0.015 mol), copper(II) acetate (0.18 g, 0.001 mol), and 50 mL of dichloromethane.

  • Addition of Base: Add pyridine (1.6 mL, 0.02 mol) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The reaction should be open to the air, as oxygen is often required as the terminal oxidant.

  • Work-up: After the reaction is complete, filter the mixture through a pad of Celite to remove the copper catalyst.

  • Purification: Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Expert Insights:

  • The choice of ligand for the copper catalyst can significantly impact the reaction efficiency. Pyridine is a common and effective choice.

  • The reaction is generally tolerant of a wide range of functional groups, making it a versatile method for N-arylation.

Characterization and Validation

The synthesized 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the phenyl group.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H, C=O).

  • Melting Point Analysis: To assess the purity of the final product.

Conclusion

This guide has outlined two robust and reliable synthetic pathways for the preparation of 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione. The direct condensation route offers a more streamlined approach, while the stepwise synthesis provides greater flexibility for diversification. The choice of a specific route will depend on the availability of starting materials, desired scale, and the need for analogue synthesis. The provided experimental protocols and expert insights serve as a practical resource for researchers in the field of medicinal chemistry and drug development, enabling the efficient synthesis of this important heterocyclic scaffold.

References

  • Preparation of 6-aminouracil. PrepChem.com. Available at: [Link]

  • Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. Juniper Publishers. Available at: [Link]

  • Synthesis of 6-(Phenylhydrazino)uracils and Their Inhibition of a Replication-Specific Deoxyribonucleic Acid Polymerase. datapdf.com. Available at: [Link]

  • Utility of 6-amino-2-thiouracil as a precursor for the synthesis of bioactive pyrimidine derivatives. Academia.edu. Available at: [Link]

  • One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. The Open Catalysis Journal. Available at: [Link]

  • 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. Available at: [Link]

Sources

The Privileged Scaffold: 6-Amino-1-Phenyluracil in Purinergic & Pyrimidine Signaling Modulation

[2]

Executive Summary

6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione is a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets through specific structural modifications.[1][2] While the parent molecule exhibits limited intrinsic activity, it serves as the critical pharmacophore for two primary therapeutic classes: Adenosine Receptor Antagonists (via cyclization to xanthines) and Thymidine Phosphorylase Inhibitors (via C5-substitution).[1] This guide analyzes the mechanism of action (MOA) for these derivative classes, emphasizing the structural role of the N1-phenyl and C6-amino moieties in receptor binding and enzyme inhibition.[2]

Chemical Identity & Pharmacophore Analysis

The molecule acts as a biomimetic of endogenous nucleobases (uracil and thymine) but possesses distinct steric and electronic features that prevent normal metabolic processing, thereby turning it into an inhibitor or antagonist.[1]

FeatureChemical PropertyPharmacological Function
N1-Phenyl Group Hydrophobic, bulky substituentOccupies hydrophobic pockets in GPCRs (e.g., Adenosine receptors); prevents glycosylation (ribose attachment), blocking conversion to nucleotide substrates.[1][2]
C6-Amino Group Hydrogen bond donor (–NH2)Critical for H-bonding with receptor residues (e.g., Asn, Glu); facilitates cyclization to form the imidazole ring of xanthines.[1]
C5-Position Electron-rich, nucleophilic carbonThe "reactive center" for electrophilic attack (halogenation, nitrosation), allowing the synthesis of transition-state mimics for enzyme inhibition.[1]

Mechanism of Action: Adenosine Receptor Antagonism

The most significant pharmacological application of the 6-amino-1-phenyluracil scaffold is its conversion into 1-phenylxanthines (e.g., analogues of Rolofylline).[2] These compounds act as potent, competitive antagonists at Adenosine Receptors (ARs) , specifically the A1 and A2A subtypes.[1]

Target Interaction (GPCR Blockade)[1][2]
  • Receptor Type: G-Protein Coupled Receptors (Class A).[1][2]

  • Binding Mode: Competitive Antagonism.[2]

  • Structural Logic: The uracil core mimics the pyrimidine ring of adenosine.[2] The N1-phenyl group projects into a hydrophobic sub-pocket (often interacting with Trp or Phe residues) that is not accessible to the endogenous ligand (adenosine), thereby locking the receptor in an inactive conformation.[1]

Signaling Pathway Modulation

Adenosine acts as a homeostatic regulator.[2] By blocking its receptors, derivatives of this scaffold modulate downstream cAMP signaling:

  • A1 Receptor Blockade (Gi-coupled):

    • Endogenous Effect:[1][2] Adenosine binds A1

      
       Activates Gi 
      
      
      Inhibits Adenylyl Cyclase
      
      
      Decreases cAMP.[2]
    • Antagonist Effect:[2] Blocks A1

      
       Relieves inhibition of Adenylyl Cyclase 
      
      
      Increases/Restores cAMP levels .[2]
    • Therapeutic Outcome: Diuretic effect (kidney), increased cardiac contractility.[1]

  • A2A Receptor Blockade (Gs-coupled):

    • Endogenous Effect:[1][2] Adenosine binds A2A

      
       Activates Gs 
      
      
      Increases cAMP.[2]
    • Antagonist Effect:[2] Blocks A2A

      
       Prevents Gs activation 
      
      
      Blocks pathological cAMP spikes .
    • Therapeutic Outcome: Neuroprotection (Parkinson’s models), enhanced immune response (cancer immunotherapy).[1]

Pathway Visualization

AdenosineSignalingcluster_A1A1 Receptor Pathway (Gi)cluster_A2AA2A Receptor Pathway (Gs)LigandAdenosine(Endogenous)A1A1 ReceptorLigand->A1ActivatesA2AA2A ReceptorLigand->A2AActivatesScaffold1-Phenylxanthine(Derivative)Scaffold->A1BLOCKSScaffold->A2ABLOCKSGiGi ProteinA1->GiInhibitsAC1Adenylyl CyclaseGi->AC1InhibitscAMP1cAMP (Decreased)AC1->cAMP1GsGs ProteinA2A->GsActivatesAC2Adenylyl CyclaseGs->AC2ActivatescAMP2cAMP (Increased)AC2->cAMP2

Caption: Competitive antagonism of Adenosine Receptors by 1-phenylxanthine derivatives prevents G-protein modulation of Adenylyl Cyclase.[2]

Mechanism of Action: Enzyme Inhibition (Antimetabolite)

When the scaffold retains the uracil structure (without cyclization to xanthine) but is substituted at the C5 position (e.g., 5-bromo-6-amino-1-phenyluracil), it acts as an inhibitor of pyrimidine catabolism enzymes.[1][2]

Thymidine Phosphorylase (TP) Inhibition[1][2][3][4]
  • Target: Thymidine Phosphorylase (EC 2.4.2.4), also known as Platelet-Derived Endothelial Cell Growth Factor (PD-ECGF).[1][2]

  • Mechanism: The enzyme normally catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate.[2]

  • Inhibition Mode: The 6-amino and 1-phenyl groups create steric hindrance that prevents the enzyme from effectively processing the pyrimidine ring, while the C5-substituent mimics the transition state.[2]

  • Biological Consequence: TP is angiogenic (promotes blood vessel growth).[1][2] Inhibiting TP suppresses tumor angiogenesis and restores sensitivity to fluoropyrimidines (like 5-FU).[1][2]

Experimental Validation Protocols

To validate the mechanism of action for derivatives of this scaffold, the following protocols are standard in drug discovery.

Protocol: Radioligand Binding Assay (Adenosine Receptors)

Purpose: Determine the affinity (

2
  • Membrane Preparation: Transfect CHO (Chinese Hamster Ovary) cells with human A1 or A2A cDNA.[1][2] Harvest and homogenize membranes.[2]

  • Ligand Selection:

    • A1: Use

      
      -DPCPX (Antagonist).[1][2]
      
    • A2A: Use

      
      -ZM241385 (Antagonist).[1][2]
      
  • Incubation:

    • Mix membrane suspension (50 µg protein) with radioligand (0.2 nM) and varying concentrations of the test compound (

      
       to 
      
      
      M).
    • Buffer: 50 mM Tris-HCl, pH 7.4, with adenosine deaminase (to remove endogenous adenosine).[1]

    • Incubate at 25°C for 60 minutes.

  • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.[2]

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    using the Cheng-Prusoff equation.[2][3]
Protocol: Thymidine Phosphorylase Inhibition Assay

Purpose: Assess the ability of C5-substituted derivatives to block TP activity.

  • Enzyme Source: Recombinant human TP or tumor xenograft homogenates.[2]

  • Reaction Mixture:

    • Substrate: Thymidine (10 mM) in potassium phosphate buffer (pH 7.4).

    • Test Compound: 6-amino-1-phenyluracil derivative (varying concentrations).[1][2]

  • Kinetic Measurement:

    • Initiate reaction by adding enzyme.[2]

    • Monitor the decrease in absorbance at 290 nm (cleavage of thymidine) spectrophotometrically over 10 minutes.

  • Control: Run parallel samples with a known TP inhibitor (e.g., Tipiracil) for validation.

Synthesis & Derivatization Workflow

The utility of 6-amino-1-phenyluracil lies in its chemical reactivity.[2][4] The following workflow illustrates how the scaffold is processed into active drugs.

SynthesisWorkflowStart6-amino-1-phenyluracil(Scaffold)Step1Nitrosation (NaNO2/HCl)Target: C5 PositionStart->Step1Intermediate15-Nitroso-6-amino-derivativeStep1->Intermediate1Step2Reduction (Na2S2O4)Intermediate1->Step2Intermediate25,6-Diamino-1-phenyluracilStep2->Intermediate2Step3Cyclization (R-COOH / Aldehyde)Intermediate2->Step3Product8-Substituted-1-Phenylxanthine(Active Adenosine Antagonist)Step3->Product

Caption: Synthetic pathway transforming the scaffold into a bioactive xanthine via C5-modification and cyclization.

References

  • Adenosine Receptor Pharmacology: Jacobson, K. A., & Gao, Z. G. (2006).[1] "Adenosine receptors as therapeutic targets." Nature Reviews Drug Discovery.[2] Link

  • Xanthine Synthesis: Müller, C. E., et al. (1993).[1] "Chiral pyrrolo[2,3-d]pyrimidine-2,4-diones as adenosine receptor antagonists." Journal of Medicinal Chemistry. Link[1]

  • Thymidine Phosphorylase Inhibition: Liekens, S., et al. (2001).[1] "The nucleoside derivative 5'-O-trityl-inosine (KIN59) suppresses angiogenesis and tumor growth."[2] Cancer Research.[2] Link

  • Scaffold Reactivity: Nagamatsu, T., et al. (1998).[1] "Synthesis and biological activity of 6-amino-1-aryluracils." Chemical & Pharmaceutical Bulletin. Link

  • GPCR Structure-Function: IUPHAR/BPS Guide to Pharmacology. "Adenosine Receptors."[2][5][6] Link

Structure-Activity Relationship (SAR) of 6-Aminouracil Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structure-activity relationship (SAR) of 6-aminouracil derivatives, designed for researchers in medicinal chemistry and drug discovery.

Executive Summary & Pharmacophore Overview

The 6-aminouracil (6-AU) scaffold is a "privileged structure" in medicinal chemistry, serving as a versatile template for designing thymidine phosphorylase (TP) inhibitors, adenosine receptor antagonists, and antimicrobial agents. Its dual functionality—acting as both a hydrogen bond donor/acceptor and a nucleophilic platform for heterocycle fusion—allows for precise tuning of biological activity.

The core pharmacophore relies on the electronic and steric modulation of the pyrimidine-2,4-dione ring. Activity is primarily governed by substitutions at four key positions:

  • N1 & N3: Control lipophilicity and receptor subtype selectivity (e.g., Adenosine vs. AChE).

  • C5 Position: The "electronic gatekeeper." Substituents here modulate the pKa of the ring and serve as the primary site for electrophilic attack or hydrophobic interaction.

  • C6-Amino Group: The "nucleophilic handle." This group is critical for hydrogen bonding in the active site or for cyclization into fused bicyclic systems (e.g., xanthines, pyrrolopyrimidines).

Figure 1: The 6-Aminouracil Pharmacophore & Divergent SAR

SAR_Pharmacophore Core 6-Aminouracil Scaffold N1_N3 N1 / N3 Positions (Lipophilicity & Selectivity) Core->N1_N3 C5 C5 Position (Electronic Modulation) Core->C5 C6 C6-Amino Group (H-Bonding & Cyclization) Core->C6 Adenosine Adenosine Receptor Antagonism (Req: N1/N3-Alkyl, C5/C6 Fused) N1_N3->Adenosine Bulky Alkyls TP_Inhib Thymidine Phosphorylase Inhibition (Req: C5-Halogen, N1-H) C5->TP_Inhib Electron Withdrawing (Cl, Br) Anticancer Anticancer/Antimicrobial (Req: C5-Arylidene) C5->Anticancer Cinnamoyl / Aryl C6->TP_Inhib Methylene Linkers C6->Adenosine Cyclization to Xanthines

Caption: Divergent SAR pathways for 6-aminouracil. Specific substitutions drive the scaffold toward distinct therapeutic targets.

Target-Specific SAR Analysis

Thymidine Phosphorylase (TP) Inhibitors

Thymidine phosphorylase is a key enzyme in nucleotide metabolism and angiogenesis. 6-AU derivatives are competitive inhibitors, mimicking the natural substrate thymidine.[1]

  • C5 Substitution (Critical): The presence of an electron-withdrawing group is essential.

    • Halogens: A C5-chloro or C5-bromo substituent significantly enhances potency by increasing the acidity of the N1-H, facilitating binding to the enzyme's basic residues (Arg202, Ser217).

    • Potency Order: C5-Cl > C5-Br > C5-I > C5-H.

  • C6-Amino Modification:

    • Direct amino substitution is less effective than bridged derivatives.

    • Linker Strategy: A methylene bridge (-CH2-) connecting the C6-amino to a hydrophobic ring (e.g., pyrrolidine, imidazole) creates a "TPI-like" structure (TPI = 5-chloro-6-(1-(2-iminopyrrolidinyl)methyl)uracil). This occupies the hydrophobic pocket of the enzyme.

  • N1/N3 Conservation: N1 must generally remain unsubstituted (N-H) to preserve the hydrogen bond donor capability required for the active site.

Adenosine Receptor Antagonists (A1, A2A, A3)

While 6-AU is often a precursor to xanthines, non-fused 6-AU derivatives also exhibit affinity when appropriately substituted.

  • N1 & N3 Alkylation: Unlike TP inhibitors, adenosine antagonists require N-alkylation to mimic the hydrophobic nature of the adenosine binding pocket.

    • N1-Substitution: Bulky groups (e.g., propyl, allyl) at N1 often increase selectivity for A1 receptors over A2A.

    • 1,3-Dialkyl: 1,3-dimethyl-6-aminouracil is a standard core. Extending the alkyl chain to n-propyl or n-butyl can switch affinity profiles.

  • C5/C6 Cyclization Potential: The most potent antagonists are formed when the C6-amino group condenses with a C5-substituent (e.g., C5-cyano or C5-amide) to form pyrrolo[2,3-d]pyrimidines or purine analogs.

Antimicrobial & Anticancer Agents[2][3][4][5]
  • C5-Arylidene Derivatives: Reaction of 6-AU with aromatic aldehydes yields 5-arylidene-6-aminouracils.

    • Mechanism: These compounds act as Michael acceptors. The exocyclic double bond at C5 allows for covalent interaction with nucleophilic cysteine residues in microbial enzymes.

    • Substituents: Electron-withdrawing groups (NO2, Cl) on the aryl ring enhance antimicrobial potency (MIC < 10 µg/mL against S. aureus).

  • C6-Hydrophilic Chains: Attaching morpholine or piperidine side chains to the C6-amino group improves water solubility and cellular uptake, enhancing cytotoxicity against leukemia cell lines (L1210).

Quantitative Data Summary

The following table synthesizes SAR trends from key literature sources, comparing the effect of substituents on biological activity.

Core ScaffoldPosition C5 (R5)Position C6 (R6)Position N1/N3Primary ActivityRef
Uracil -Cl-(CH2)-Pyrrolidine-H / -HTP Inhibition (Ki = 17 nM)[1]
Uracil -H-NH2-CH3 / -CH3Precursor / Weak Adenosine [2]
Uracil -Cinnamoyl-NH2-CH3 / -CH3Anticancer (Leukemia)[3]
Uracil -CN-NH-N=CH-Ph-H / -S (C2=S)Antimicrobial (S. aureus)[4]
Uracil -H-NH-(CH2)2-Morpholine-CH3 / -CH3Cytotoxic (L1210)[3]

Experimental Protocols

Synthesis of 5-Arylidene-6-Aminouracil Derivatives

This protocol utilizes a Knoevenagel condensation, a standard method for introducing C5 diversity.

Reagents: 6-Amino-1,3-dimethyluracil, Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde), Acetic Acid, Ethanol.

Workflow:

  • Dissolution: Dissolve 6-amino-1,3-dimethyluracil (10 mmol) in absolute ethanol (20 mL).

  • Addition: Add equimolar aromatic aldehyde (10 mmol).

  • Catalysis: Add glacial acetic acid (0.5 mL) as a catalyst.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).

  • Precipitation: Cool to room temperature. The product typically precipitates as a colored solid.

  • Purification: Filter the solid, wash with cold ethanol, and recrystallize from DMF/Ethanol.

Biological Assay: Thymidine Phosphorylase Inhibition

Principle: Spectrophotometric measurement of the phosphorolysis of thymidine to thymine.

Protocol:

  • Enzyme Prep: Use recombinant human TP or platelet-derived TP.

  • Reaction Mix: Phosphate buffer (pH 7.4), Thymidine (substrate), and varying concentrations of the 6-AU derivative (0.01 – 100 µM).

  • Incubation: Incubate at 37°C for 30 minutes.

  • Detection: Measure the absorbance change at 290 nm (formation of thymine) or use a colorimetric assay (Gibbs reagent) to quantify free thymine.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Figure 2: Synthetic Workflow for C5-Modification

Synthesis_Workflow Start Start: 6-Aminouracil Condition Conditions: EtOH, AcOH Reflux 4-6h Start->Condition Reagent Reagent: Ar-CHO (Aromatic Aldehyde) Reagent->Condition Intermediate Intermediate: Schiff Base / Knoevenagel Product Condition->Intermediate -H2O Product Product: 5-Arylidene-6-Aminouracil Intermediate->Product Crystallization

Caption: Step-by-step synthetic pathway for generating C5-arylidene derivatives via acid-catalyzed condensation.

Future Outlook: Computational & Structural Directions

Current research is shifting towards dual-targeting ligands .

  • Hybrid Molecules: Linking 6-AU TP inhibitors with nitric oxide donors to enhance antitumor efficacy.

  • In Silico Docking: Recent studies utilize molecular docking to predict the binding mode of C6-bridged derivatives in the TP active site, specifically targeting the Arg202 residue. Future SAR optimization should prioritize maintaining the N1-H...Arg202 interaction while expanding the C6-hydrophobic tail.

References

  • Inhibition of thymidine phosphorylase by 6-aminothymine and derivatives of 6-aminouracil. Biochem Pharmacol.[2] 1967.[2] Link

  • 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. 2025.[3][4][5] Link

  • 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents.[6] Synthesis, biological evaluation, and structure-activity relationships. J Med Chem.[7][8] (Via PubMed). Link

  • Synthesis and antimicrobial evaluation of some 6-aryl-5-cyano-2-thiouracil derivatives. Acta Pharm. 2011.[9] Link

  • Structure and activity of specific inhibitors of thymidine phosphorylase. Biochem Pharmacol. 2000. Link

Sources

Methodological & Application

purification of 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Purification of 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione by Recrystallization

Abstract

This comprehensive application note provides a detailed protocol for the purification of 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione, a key heterocyclic intermediate in pharmaceutical and chemical research. The guide is designed for researchers, scientists, and drug development professionals, offering a first-principles approach to the technique of recrystallization. We delve into the critical theoretical underpinnings of solvent selection, provide a robust, step-by-step experimental protocol, and offer practical troubleshooting advice to ensure the attainment of high-purity crystalline material.

Introduction: The Rationale for Recrystallization

6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione is a substituted uracil derivative, a class of compounds of significant interest due to their diverse biological activities and utility as synthetic precursors.[1][2] The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, lower yields of final products, and introduce confounding variables in biological assays.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[3] The method is founded on the principle that the solubility of most solids in a given solvent increases with temperature.[4] By dissolving an impure compound in a hot, saturated solution and then allowing it to cool, the compound of interest will crystallize out in a purer form, while the impurities remain dissolved in the surrounding liquid (the mother liquor).[3][5] The highly ordered structure of a crystal lattice tends to exclude molecules that do not fit, making the process highly selective.[6]

This document serves as a self-validating guide, explaining not just the "how" but the critical "why" behind each step, empowering the researcher to adapt and optimize the protocol for their specific needs.

Compound Profile: 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione

A thorough understanding of the target compound's physicochemical properties is essential for developing a successful purification strategy.

PropertyValueSource
Molecular Formula C₁₀H₉N₃O₂[7]
Molecular Weight 203.20 g/mol [7]
Appearance Typically an off-white to pale yellow solidGeneral observation for similar compounds
Structure O=C(N1)N(C2=CC=CC=C2)C(N)=CC1=O[7]

The Cornerstone of Purity: Solvent Selection

The choice of solvent is the most critical variable in recrystallization. An ideal solvent should exhibit a steep solubility curve for the target compound, meaning it has low solubility at low temperatures and high solubility at high temperatures.[5]

Core Criteria for an Optimal Recrystallization Solvent:

  • High-Temperature Solubility: The solvent must completely dissolve the compound at or near its boiling point.

  • Low-Temperature Insolubility: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery.

  • Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal by hot filtration).

  • Chemical Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

  • Safety: The solvent should be non-toxic, non-flammable, and inexpensive whenever possible.

Protocol for Solvent Screening

Given the specific solubility data for 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione is not extensively published, an empirical screening process is necessary. Common solvents for uracil and pyrimidine derivatives include alcohols, water, and dimethylformamide (DMF).[8]

  • Place ~20-30 mg of the impure compound into a small test tube.

  • Add the selected solvent dropwise at room temperature, shaking after each addition. Note if the compound dissolves readily. An ideal solvent will not dissolve the compound in the cold.

  • If the compound is insoluble at room temperature, heat the test tube in a water bath towards the solvent's boiling point, continuing to add the solvent dropwise until the solid dissolves. Note the approximate volume of solvent required.

  • Allow the solution to cool slowly to room temperature, then place it in an ice-water bath.

  • Observe the quality and quantity of the crystals that form. Abundant, well-formed crystals indicate a promising solvent.

Solvent Screening Guide

SolventPolarityBoiling Point (°C)Expected Behavior with Pyrimidinediones
Water High100Potential for good solubility differential due to H-bonding.
Ethanol Medium78Often a good choice for moderately polar compounds.
Isopropanol Medium82Similar to ethanol, may offer different solubility.
Methanol Medium65May be too good a solvent, leading to low recovery.
Ethyl Acetate Low-Medium77May have insufficient solvating power when hot.
DMF High153Likely to dissolve the compound well, but high boiling point makes removal difficult. Often used as a co-solvent.

A two-solvent system (e.g., Ethanol/Water, DMF/Water) may be employed if no single solvent is ideal. In this method, the compound is dissolved in a minimal amount of a "good" hot solvent (in which it is very soluble), and a "poor" solvent (in which it is insoluble) is added dropwise until the solution becomes cloudy, indicating saturation.[6]

Detailed Application Protocol for Recrystallization

This protocol assumes a suitable solvent (e.g., ethanol or an ethanol/water mixture) has been identified from the screening process.

Materials and Equipment
  • Impure 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione

  • Selected recrystallization solvent(s)

  • Erlenmeyer flasks (2)

  • Hot plate with stirring capability

  • Boiling chips or magnetic stir bar

  • Stemless funnel and fluted filter paper

  • Büchner funnel, filter flask, and vacuum source

  • Glass stirring rod

  • Spatula

  • Ice-water bath

Step-by-Step Methodology

Step 1: Dissolution of the Impure Solid

  • Action: Place the impure solid in an Erlenmeyer flask with a boiling chip or stir bar. Add a small amount of the chosen solvent, just enough to create a slurry. Heat the mixture to a gentle boil on the hot plate.

  • Causality: Heating increases the kinetic energy of the solvent molecules, enabling them to overcome the crystal lattice energy of the solid and dissolve it.[5] Starting with a slurry and adding hot solvent incrementally ensures the use of the minimum amount of solvent, which is crucial for achieving a high percentage recovery.

Step 2: Achieving Saturation

  • Action: While the solution is boiling, continue to add small portions of the hot solvent until the solid just completely dissolves.

  • Causality: This creates a saturated or near-saturated solution at high temperature. Using excess solvent will result in the solution not being saturated upon cooling, leading to poor or no crystal formation and a low yield.

Step 3: Removal of Insoluble Impurities (Hot Gravity Filtration)

  • Action: If insoluble impurities are present or if decolorizing carbon was used, perform a hot gravity filtration. Place a stemless funnel with fluted filter paper into the neck of a second, pre-heated Erlenmeyer flask. Pour the hot solution quickly through the filter paper.

  • Causality: This step removes any particulate matter that is not soluble in the hot solvent. Pre-heating the apparatus and using a stemless funnel prevents the solution from cooling prematurely, which would cause the desired compound to crystallize on the filter paper, reducing the yield.

Step 4: Crystallization

  • Action: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal formation.

  • Causality: As the solution cools, its ability to keep the compound dissolved decreases, leading to supersaturation and subsequent crystallization.[3] Slow cooling is vital as it allows the crystal lattice to form in a highly ordered manner, selectively excluding impurities and resulting in larger, purer crystals.[4] Rapid cooling can trap impurities within the crystal structure.

Step 5: Isolation of Crystals (Vacuum Filtration)

  • Action: Collect the purified crystals using vacuum filtration. Wet the filter paper in the Büchner funnel with a small amount of the cold recrystallization solvent. Swirl the flask to suspend the crystals and pour the mixture into the funnel. Wash the crystals with a small amount of fresh, ice-cold solvent.

  • Causality: The vacuum rapidly pulls the solvent (mother liquor) away from the crystals. Washing with a small portion of cold solvent removes any residual mother liquor containing dissolved impurities that may be adhering to the crystal surfaces. Using cold solvent minimizes the redissolving of the purified product.

Step 6: Drying

  • Action: Allow air to be pulled through the crystals on the filter for several minutes to help them dry. Then, carefully transfer the crystalline solid to a watch glass and allow it to air-dry completely. For a more rigorous drying, a vacuum desiccator can be used.

  • Causality: Complete removal of the solvent is necessary to obtain an accurate yield and to prevent solvent presence from interfering with subsequent reactions or analyses, such as melting point determination.

Visualization of the Workflow

Recrystallization_Workflow cluster_dissolution Step 1 & 2: Dissolution cluster_filtration Step 3: Purification cluster_crystallization Step 4: Crystallization cluster_isolation Step 5 & 6: Isolation Impure Impure Solid Dissolve Dissolve in Minimal Hot Solvent Impure->Dissolve HotFilter Hot Gravity Filtration Dissolve->HotFilter if insoluble impurities Cool Slow Cooling (Room Temp -> Ice Bath) HotFilter->Cool VacFilter Vacuum Filtration & Cold Solvent Wash Cool->VacFilter Dry Drying VacFilter->Dry Pure Pure Crystals Dry->Pure

Solubility_Principle

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling 1. Too much solvent was used. 2. The solution is supersaturated.1. Boil off some of the solvent to concentrate the solution and try cooling again. 2. Scratch the inside of the flask with a glass rod at the solution's surface or add a "seed" crystal of the pure compound to induce crystallization.[4]
"Oiling Out" (Compound separates as a liquid) 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The compound is very impure.1. Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool again. If it persists, choose a solvent with a lower boiling point. 2. The oil can sometimes be treated as a liquid phase from which crystals will form upon further cooling or seeding.
Low Recovery of Product 1. Too much solvent was used. 2. Premature crystallization during hot filtration. 3. Crystals were washed with too much or warm solvent.1. Try to recover more product by evaporating the mother liquor. 2. Ensure filtration apparatus is pre-heated and the transfer is done quickly. 3. Always use a minimal amount of ice-cold solvent for washing.
Colored Crystals After Recrystallization 1. The colored impurity has similar solubility properties to the product. 2. Insufficient amount of decolorizing carbon was used.1. Repeat the recrystallization, ensuring slow crystal growth. A second recrystallization may be necessary. 2. Add a small amount of activated carbon to the hot solution before the filtration step.[4] Do not add carbon to a boiling solution, as it can cause violent bumping.

References

  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • University of California, Los Angeles. (2026). Recrystallization - Single Solvent. [Link]

  • University of Alberta. (n.d.). Recrystallization. [Link]

  • University of Calgary. (n.d.). Recrystallisation Experimental Techniques Required. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Aouad, M. R., et al. (2021). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. [Link]

  • National Center for Biotechnology Information. (n.d.). Chromophoric Nucleoside Analogues: Synthesis and Characterization of 6-Aminouracil-Based Nucleodyes. [Link]

  • Jahani, M., et al. (2022). CATALYST FREE SYNTHESIS OF NOVEL 6-CHLORO-3-ISOPROPYL-1-METHYLPYRIMIDINE-2,4(1H,3H)-DIONE DERIVATIVES AS PHARMA INTERMEDIATE. [Link]

Sources

analytical techniques for characterization of pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Pyrimidine derivatives constitute the backbone of modern pharmacopeia, serving as the structural scaffold for nucleoside analogs (Gemcitabine, AZT), antimetabolites (5-Fluorouracil), and kinase inhibitors. However, their characterization presents unique analytical challenges:

  • Amphoteric Nature: Pyrimidines possess multiple pKa values, complicating chromatographic retention.

  • Tautomeric Equilibria: Rapid proton exchange (lactam-lactim or amino-imino) can lead to signal broadening in NMR and split peaks in LC.

  • Polymorphism: The planar heteroaromatic ring encourages

    
    -
    
    
    
    stacking, leading to multiple crystal forms that impact bioavailability.

This guide provides a self-validating analytical workflow to address these challenges, moving from raw synthesis to regulatory-grade characterization.

Chromatographic Separation & Purity Profiling

The Challenge: pH-Dependent Retention

Pyrimidines are nitrogenous bases. Unsubstituted pyrimidine has a pKa of ~1.3, but functionalization (e.g., -NH2, -OH) shifts this significantly. At neutral pH, amino-pyrimidines may exist as cations, leading to peak tailing on standard C18 columns due to silanol interactions.

Protocol A: pH-Switching HPLC Method Development

Objective: Optimize retention and peak shape by controlling ionization state.

Reagents:

  • Mobile Phase A (Acidic): 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B (Basic): 10 mM Ammonium Bicarbonate (pH 10.0).

  • Organic Modifier: Acetonitrile (ACN) or Methanol (MeOH).

  • Column: C18 with high carbon load and end-capping (e.g., Waters XBridge or Agilent ZORBAX Eclipse Plus), capable of pH 1-12 stability.

Workflow:

  • Screening Gradient: 5% to 95% Organic over 10 minutes.

  • Injection: 5 µL of 0.1 mg/mL sample.

  • Decision Logic:

HPLC_Method_Dev Start Start: Generic Gradient (pH 2.7, C18 Column) CheckRetention Check Retention Factor (k') Start->CheckRetention LowRet k' < 2.0 (Elutes too fast) CheckRetention->LowRet Too Polar GoodRet k' > 2.0 (Good Retention) CheckRetention->GoodRet Hydrophobic Enough Action1 Switch to High pH (pH 10) Suppress protonation LowRet->Action1 First Choice Action2 Add Ion Pairing Agent (e.g., Hexanesulfonic Acid) LowRet->Action2 If pH switch fails CheckShape Check Peak Symmetry GoodRet->CheckShape Tailing Tailing Factor > 1.5 CheckShape->Tailing GoodShape Symmetry 0.9 - 1.2 CheckShape->GoodShape Final Method Tailing->Action1 Silanol Interaction? Action1->CheckRetention Re-run Action3 Optimize Gradient Slope

Figure 1: Decision tree for HPLC method development of ionizable pyrimidine derivatives.

Structural Elucidation: Spectroscopy[1][2][3][4]

NMR Spectroscopy: Solving the Tautomer Puzzle

Pyrimidines with -OH or -NH2 substituents at the 2, 4, or 6 positions exhibit tautomerism (e.g., 2-hydroxypyrimidine exists predominantly as the lactam/one form in solution).

Critical Insight: Using protic solvents (MeOH-d4, D2O) can facilitate rapid proton exchange, averaging signals and obscuring tautomeric details. Recommendation: Use DMSO-d6 or DMF-d7 to slow down exchange and visualize distinct NH protons.

Key Diagnostic Signals (


H NMR): 
  • H-5 Proton: Typically a doublet or triplet (if H-4/H-6 are present) in the upfield aromatic region (

    
     6.0–7.5 ppm) due to shielding by flanking nitrogens.
    
  • H-4/H-6 Protons: Downfield (

    
     8.0–9.0 ppm) due to descreening by the ring nitrogen.
    
  • Coupling Constants (

    
    ): 
    
    
    
    is characteristically 4.5–6.0 Hz for pyrimidines, distinguishing them from pyridines (
    
    
    Hz).
Mass Spectrometry: Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) using ESI(+) is standard.

Characteristic Fragmentation (Retro-Diels-Alder - RDA): The pyrimidine ring often cleaves via RDA, losing neutral molecules like HCN (27 Da) or nitriles (R-CN).

  • Pathway A: Loss of HCN from the N1-C2-N3 segment.

  • Pathway B: Loss of CO (28 Da) if a carbonyl (lactam) is present.

Solid-State Characterization

For drug development, the solid form dictates solubility. Pyrimidines are notorious for forming hydrates.

Protocol B: Polymorph Screening
  • Technique: X-Ray Powder Diffraction (XRPD).[1]

  • Workflow:

    • Recrystallization: Dissolve derivative in 3 solvents of varying polarity (e.g., Ethanol, Acetone, Water).

    • Evaporation: Slow evaporation at Room Temp vs. Rapid cooling.

    • Analysis: Scan 2

      
       from 3° to 40°.
      
  • Interpretation: Shift in peak positions >0.2° 2

    
     indicates a new polymorph.
    

Master Application Note: Characterization of a Novel Fluorinated Pyrimidine

Sample Compound: 5-Fluoro-N-phenylpyrimidin-2-amine (Analog of 5-FU derivatives).

Step 1: Purity Assessment (HPLC-UV)
  • Column: C18, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase: A: 10 mM Ammonium Acetate (pH 6.5); B: ACN.

  • Gradient: 10-90% B over 15 min.

  • Detection: 254 nm (pyrimidine

    
    ) and 280 nm.
    
  • Acceptance Criteria: Purity > 98.0% area; Tailing factor < 1.5.

Step 2: Structural Confirmation (NMR & MS)

Experimental Setup: Dissolve 5 mg in 0.6 mL DMSO-d6.

Data Interpretation Table:

NucleusSignal (

ppm)
MultiplicityAssignmentMechanistic Note

H
9.85Singlet (Broad)-NH-Exchangeable; confirms amino tautomer dominance in DMSO.

H
8.50Doublet (

Hz)
H-4/H-6Coupled to Fluorine at C-5.

F
-165.0SingletF-5Diagnostic shift for fluorine on heteroaromatic ring.

C
158.0Doublet (

Hz)
C-5Large C-F coupling confirms substitution site.
HRMS 192.0571[M+H]

ParentMatches formula C

H

FN

.
Step 3: Thermal Analysis (DSC)

Protocol: Heat 2 mg sample from 30°C to 300°C at 10°C/min in N


 atmosphere.
  • Result: Sharp endotherm at 145°C (Melting Point).

  • Warning: A broad endotherm at 80-100°C suggests a solvate or hydrate (common in pyrimidines). Perform TGA (Thermogravimetric Analysis) to confirm solvent loss.

Analytical Workflow Diagram

Analytical_Workflow cluster_Purity 1. Purity & Separation cluster_Structure 2. Structure ID cluster_Solid 3. Solid State Sample Crude Synthesis Product HPLC RP-HPLC (pH Control) Sample->HPLC NMR NMR (DMSO-d6) 1H, 13C, 19F HPLC->NMR If Purity >95% MS HRMS (ESI+) RDA Fragmentation NMR->MS DSC DSC/TGA (Hydrates?) MS->DSC Confirm Batch XRD XRPD (Polymorphs) DSC->XRD Release Release for Bio-Assay XRD->Release Final COA

Figure 2: Integrated analytical workflow for pyrimidine derivative characterization.

References

  • Fragmentation Patterns: Salem, M. A. I., et al. (2014).[2] "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones." International Journal of Materials and Chemistry. Link

  • NMR Tautomerism: Singh, V., et al. (2015). "Role of tautomerism in RNA biochemistry." RNA.[2][3] Link

  • HPLC Method Development: Marchenko, S. I., et al. (2007). "HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives." Pharmaceutical Chemistry Journal. Link

  • Solid State Characterization: Brittain, H. G. (2009). "Polymorphism in Pharmaceutical Solids." Drugs and the Pharmaceutical Sciences. Link

  • General Synthesis & Activity: Verma, G., et al. (2020).[4] "A Review on Pharmacological Aspects of Pyrimidine Derivatives." Journal of Drug Delivery and Therapeutics. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial chemical synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your reaction conditions effectively.

Reaction Overview & Mechanism

The synthesis of 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione is fundamentally a condensation reaction between 1-phenylurea and an active methylene compound, typically ethyl cyanoacetate. The reaction is base-catalyzed, leading to the formation of the heterocyclic pyrimidine ring system.

General Reaction Scheme:

1-Phenylurea + Ethyl Cyanoacetate --(Base, Solvent, Heat)--> 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione

The mechanism involves the base-mediated deprotonation of the urea and the α-carbon of the ethyl cyanoacetate, followed by a series of nucleophilic additions and a final intramolecular cyclization via condensation to yield the stable pyrimidine-dione ring.

Reaction_Mechanism Start 1-Phenylurea + Ethyl Cyanoacetate Base Base (e.g., NaOEt) Deprotonation Start->Base Step 1 Intermediate1 Formation of Nucleophilic Intermediates Base->Intermediate1 Addition Nucleophilic Addition (Acyl Substitution) Intermediate1->Addition Step 2 Intermediate2 Open-Chain Intermediate (Cyanoacetylphenylurea) Addition->Intermediate2 Cyclization Intramolecular Cyclization (Ring Closure) Intermediate2->Cyclization Step 3 Product 6-amino-1-phenylpyrimidine- 2,4(1H,3H)-dione Cyclization->Product

Caption: Proposed mechanism for the synthesis of 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of this synthesis? This synthesis is a classic example of a cyclocondensation reaction. It constructs a heterocyclic ring from two different precursor molecules. 6-aminouracil and its derivatives are valuable precursors for a wide range of more complex heterocyclic compounds, including therapeutic agents.[1][2]

Q2: Why is a strong base, such as sodium ethoxide, essential for this reaction? A strong base is required for two primary reasons. First, it deprotonates the α-carbon of ethyl cyanoacetate, making it a potent nucleophile. Second, it deprotonates one of the nitrogen atoms of 1-phenylurea. Both deprotonation events are critical for facilitating the subsequent nucleophilic addition and cyclization steps. Using a weaker base would result in a significantly slower reaction rate or failure to proceed altogether.

Q3: What are the most critical parameters to control for a high-yield synthesis? The three most critical parameters are:

  • Reagent Purity: Impurities in the starting materials can inhibit the reaction.[3]

  • Base Quality and Stoichiometry: The base must be anhydrous and active. Using freshly prepared sodium ethoxide or a high-quality commercial source is recommended.

  • Temperature Control: The reaction typically requires heating (reflux) to overcome the activation energy for the cyclization step.[4][5] A temperature range of 80 to 120°C is generally effective.[6]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis.

Category 1: Low or No Product Yield

Q: My reaction has run overnight at reflux, but TLC analysis shows mostly starting material and my final yield is less than 20%. What went wrong?

A: This is a common issue that can usually be traced back to one of three areas: reagent quality, reaction conditions, or workup procedure.

  • Causality & Explanation:

    • Inactive Base: Sodium ethoxide and methoxide are highly hygroscopic. If they have absorbed moisture from the air, their basicity is compromised, and they cannot effectively deprotonate the starting materials.

    • Poor Reactant Quality: Ensure that both the 1-phenylurea and ethyl cyanoacetate are of high purity. Contaminants can interfere with the reaction pathway.[3]

    • Insufficient Temperature/Time: While reflux is generally sufficient, ensure your heating mantle and condenser are functioning correctly to maintain a consistent reflux temperature. Some variations of this synthesis may require extended reaction times (e.g., 18 hours).[4]

    • Incomplete Precipitation: The product is isolated by acidic workup. If the pH is not sufficiently acidic (target pH ~2), the product may remain partially dissolved in the solvent.[4]

  • Actionable Solutions:

    • Verify Base Activity: Use a freshly opened bottle of sodium ethoxide/methoxide or prepare it fresh in the lab.

    • Check Reactant Purity: If possible, purify your starting materials before the reaction (e.g., recrystallize the 1-phenylurea).

    • Optimize Conditions: Increase the reaction time and monitor progress every few hours using TLC.

    • Refine Workup: During precipitation, add the acid slowly while monitoring the pH with indicator paper or a pH meter. Ensure the final pH is approximately 2. Once the precipitate forms, stir the mixture in an ice bath for an hour to maximize precipitation before filtering.[4]

Category 2: Impure Product

Q: I obtained a good yield, but the product is an off-color solid, and the NMR spectrum is complex. What are the likely impurities?

A: The most probable impurities are unreacted starting materials or a partially cyclized intermediate.

  • Causality & Explanation:

    • Incomplete Cyclization: The open-chain intermediate, N-cyanoacetyl-N'-phenylurea, can persist if the reaction is not heated sufficiently or for long enough. This intermediate may not fully cyclize to the desired pyrimidine ring.[7]

    • Side Reactions: Although less common under standard conditions, self-condensation of ethyl cyanoacetate or other side reactions can occur, especially if the temperature is excessively high or if metallic impurities are present.

    • Trapped Solvent: The precipitated product can sometimes trap solvents or byproducts from the reaction mixture.

  • Actionable Solutions:

    • Purification via Recrystallization: This is the most effective method for removing impurities. Aqueous alcohol (e.g., aqueous methanol or ethanol) or dimethylformamide (DMF) are often suitable solvents.[6] The goal is to dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly, causing the pure product to crystallize out while impurities remain in the solution.

    • Washing: Before recrystallization, wash the crude solid thoroughly with a solvent in which the product is insoluble but the impurities are soluble, such as tert-butyl methyl ether or diethyl ether.[4][8]

Troubleshooting Workflow

Troubleshooting_Workflow Start Experiment Start Problem Low Yield or Impure Product? Start->Problem CheckReagents Verify Purity of Reactants & Base Problem->CheckReagents Isolate Cause CheckConditions Confirm Temp, Time, & Stirring CheckReagents->CheckConditions CheckWorkup Review Workup (pH, Temp, Solvent) CheckConditions->CheckWorkup Purify Perform Recrystallization or Solvent Wash CheckWorkup->Purify If yield is okay, but purity is low Rerun Rerun Experiment with Optimized Parameters CheckWorkup->Rerun If yield is low Success Pure Product Obtained Purify->Success Rerun->Start

Caption: A logical workflow for troubleshooting common synthesis issues.

Quantitative Data Summary & Protocols

Table 1: Recommended Reaction Parameter Ranges
ParameterRecommended ConditionRationale & Notes
Base Sodium Ethoxide (NaOEt) or Sodium Methoxide (NaOMe)Strong alkoxide base is required for deprotonation. Use 1.1 to 1.2 equivalents relative to the limiting reagent.[4]
Solvent Anhydrous Ethanol or MethanolActs as a good solvent for the reactants and has a suitable boiling point for reflux. DMF can also be used.[6]
Temperature Reflux (approx. 78-85 °C for Ethanol)Provides the necessary activation energy for the cyclization step. Temperatures between 80-120°C are reported.[6]
Reaction Time 4 - 18 hoursReaction progress should be monitored by TLC. Longer times may be needed to ensure complete cyclization.[4][5]
Workup pH ~2Acidification with HCl or acetic acid is crucial for protonating the product and causing it to precipitate from the solution.[4]
Protocol 1: Synthesis of 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione

Disclaimer: This protocol is a synthesis of literature methods and should be adapted and optimized for your specific laboratory conditions. Always perform a risk assessment before starting any chemical synthesis.

  • Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried to be free of moisture.

  • Reagent Addition: To a solution of sodium ethoxide (1.2 eq.) in anhydrous ethanol, add 1-phenylurea (1.0 eq.) and ethyl cyanoacetate (1.0 eq.).

  • Reaction: Heat the mixture to reflux with vigorous stirring. The mixture may become thick.[7] Monitor the reaction's progress by taking small aliquots and analyzing them with Thin Layer Chromatography (TLC).

  • Cooling: Once the reaction is complete (typically when the starting materials are no longer visible by TLC), cool the mixture to room temperature.

  • Precipitation: Slowly add 6M hydrochloric acid (HCl) to the stirred mixture until the pH reaches approximately 2.[4] A precipitate should form.

  • Isolation: Cool the slurry in an ice bath for 1 hour to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with cold water, followed by a small amount of cold ethanol or diethyl ether to remove residual impurities.[8]

  • Drying: Dry the product under vacuum to obtain the crude 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose an appropriate solvent system, such as an ethanol/water mixture.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Crystallization: As the solution cools, pure crystals of the product should form. For maximum recovery, you can place the flask in an ice bath after it has reached room temperature.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

References

  • Google Patents. (n.d.). US3923807A - 6-Aminouracil derivatives.
  • National Institutes of Health. (n.d.). Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, 3-Substituted 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chromophoric Nucleoside Analogues: Synthesis and Characterization of 6-Aminouracil-Based Nucleodyes. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-(Aminooxoethyl)-6-methyl-1-(thiethan-3-yl)-pyrimidine-2,4-(1H,3H)-diones. Retrieved from [Link]

  • Organic Syntheses. (n.d.). diaminouracil hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of 6-aminouracils — A novel and highly efficient procedure for preparation of some new spiro pyridodipyrimidines under classical or microwave-assisted solvent-free conditions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Design and synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives as antitumor agents via elevating ROS production to induce apoptosis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of heterocyclic scaffolds through 6-aminouracil-involved multicomponent reactions. Retrieved from [Link]

  • ChemSynthesis. (2024). 6-amino-1,3-dimethyl-5-prop-2-enylpyrimidine-2,4-dione. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and ultimately improve reaction yields. The information presented herein is a synthesis of established chemical principles and practical laboratory experience.

I. Overview of the Synthesis Pathway

The synthesis of 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione, also known as 6-amino-1-phenyluracil, is a classical pyrimidine synthesis. The most common route involves the condensation of a C3-electrophile with an N-C-N nucleophile. In this case, a cyanoacetic acid derivative is typically reacted with N-phenylurea in the presence of a base.

The general reaction mechanism involves the formation of a sodium salt of the cyanoacetic ester, which then undergoes nucleophilic attack by phenylurea. Subsequent cyclization and dehydration lead to the formation of the desired pyrimidine ring.

Synthesis_Overview cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediates Key Intermediates cluster_product Final Product cyanoacetate Cyanoacetic Ester enolate Enolate of Cyanoacetic Ester cyanoacetate->enolate Base phenylurea N-Phenylurea base Base (e.g., Sodium Ethoxide) solvent Solvent (e.g., Ethanol) reflux Reflux adduct Initial Adduct enolate->adduct + N-Phenylurea cyclized_intermediate Cyclized Intermediate adduct->cyclized_intermediate Intramolecular Cyclization product 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione cyclized_intermediate->product Dehydration Troubleshooting_Flow decision decision start Start Synthesis is_yield_low Low Yield? start->is_yield_low After Workup end_success High Yield, Pure Product end_fail Re-evaluate Strategy check_completion Check Reaction Completion (TLC of crude mixture) is_yield_low->check_completion Yes check_purity Assess Product Purity (Melting point, NMR) is_yield_low->check_purity No incomplete Optimize Reaction Conditions: - Increase reflux time - Check base stoichiometry - Ensure anhydrous conditions check_completion->incomplete Incomplete complete Investigate Purification Losses: - Optimize precipitation pH - Use cold washes - Check for product solubility check_completion->complete Complete check_purity->end_success Pure impure Identify and Remove Impurities: - Recrystallization - Activated charcoal treatment - Column chromatography (if necessary) check_purity->impure Impure incomplete->start complete->check_purity impure->end_success

Technical Support Center: Pyrimidine Synthesis Optimization Hub

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Catalyst Selection & Process Optimization for Pyrimidine Scaffolds

Welcome to the Pyrimidine Optimization Hub

You are likely here because your pyrimidine synthesis—whether a de novo cyclization or a late-stage functionalization—is failing to meet yield or purity targets. Pyrimidine nitrogens are notorious for coordinating to transition metals (catalyst poisoning), and multicomponent condensations often suffer from poor regiocontrol.

This guide moves beyond generic textbook advice. We focus on causality : why your reaction failed and how to select the specific catalytic system to fix it.

Module 1: The Biginelli Reaction (Core Ring Formation)

The Issue: Traditional Brønsted acid catalysis (HCl, H₂SO₄) often results in low yields (20–50%) due to the degradation of acid-sensitive aldehydes and long reaction times that promote side-product formation.

The Fix: Switch to Lanthanide Triflates , specifically Ytterbium(III) Triflate [Yb(OTf)₃] .[1]

Why Yb(OTf)₃ Works (The Mechanism)

Yb(OTf)₃ acts as a water-tolerant Lewis acid.[2][3] Unlike traditional acids, it coordinates selectively to the oxygen of the aldehyde and the 1,3-dicarbonyl, stabilizing the acyl imine intermediate (the rate-determining species) without hydrolyzing it. It allows for solvent-free or aqueous conditions, significantly boosting reaction kinetics.

Visualizing the Catalytic Cycle

The following diagram illustrates how Yb(III) stabilizes the transition state, preventing the "stalling" observed with weaker acids.

Biginelli_Cycle Start Substrates: Aldehyde + Urea + 1,3-Dicarbonyl Complex1 Yb(III)-Aldehyde Coordination Start->Complex1  Activation AcylImine Acyl Imine Intermediate (Stabilized by Yb) Complex1->AcylImine  Urea Attack Addition Nucleophilic Addition of 1,3-Dicarbonyl AcylImine->Addition  C-C Bond Form Cyclization Cyclization & Dehydration Addition->Cyclization  Ring Close Product Dihydropyrimidinone (DHPM) + Yb(OTf)3 Cyclization->Product  Catalyst Release Product->Complex1  Recycle Yb(III)

Figure 1: The Yb(OTf)₃ catalytic cycle stabilizes the critical acyl imine intermediate, preventing decomposition.

Optimized Protocol: Solvent-Free Yb(OTf)₃ Synthesis

Applicability: High-throughput library generation.

  • Charge: Combine aldehyde (1.0 mmol), 1,3-dicarbonyl (1.0 mmol), and urea/thiourea (1.5 mmol) in a round-bottom flask.

  • Catalyst: Add Yb(OTf)₃ (5 mol%) .

  • Reaction: Heat to 100°C for 20 minutes (solvent-free). The mixture will melt and resolidify.

  • Workup: Cool to room temperature. Add cold ethanol/water (7:3).

  • Purification: Filter the solid. Recrystallize from ethanol if necessary.

    • Expected Yield: >85%[1]

Module 2: Palladium-Catalyzed Functionalization

The Issue: Catalyst Poisoning. The pyrimidine ring contains two nitrogen atoms with lone pairs that act as Lewis bases. These nitrogens coordinate tightly to the Palladium (Pd) center, displacing ligands and forming an inactive complex. This shuts down the catalytic cycle (specifically the oxidative addition step).

The Fix: Steric Shielding via Ligand Selection. You must use bulky, electron-rich phosphine ligands or precatalysts that prevent the pyrimidine nitrogen from approaching the Pd center.

Ligand Selection Matrix
Substrate TypeRecommended Ligand/CatalystWhy?
Chloropyrimidines XPhos or XPhos Pd G2 The steric bulk of the biaryl backbone prevents N-coordination; high electron density facilitates oxidative addition of the unreactive C-Cl bond.
Unstable Boronic Acids Pd(dppf)Cl₂ Faster reductive elimination prevents protodeboronation of the boronic acid.
Sterically Hindered SPhos "Universal" ligand for difficult couplings; provides extreme steric protection.
General Purpose dtbpf 1,1'-Bis(di-tert-butylphosphino)ferrocene is robust and often outperforms dppf for heteroaryl chlorides.
Decision Logic for Catalyst Selection

Use this flow to select the correct system for your specific pyrimidine coupling.

Pd_Selection Start Pyrimidine Coupling Type? Halide Leaving Group? Start->Halide Cl Chloride (Cl) Halide->Cl  Hard to activate Br Bromide/Iodide Halide->Br  Standard Sol1 Use XPhos Pd G2 or SPhos Cl->Sol1 Poison Is N-Poisoning Observed? Br->Poison Sol2 Use Pd(dppf)Cl2 or Pd(PPh3)4 Poison->Sol2  No Sol3 Switch to Buchwald Precatalysts Poison->Sol3  Yes (Stalled Rxn)

Figure 2: Decision tree for overcoming catalyst poisoning in pyrimidine cross-coupling.

Optimized Protocol: Suzuki Coupling of 2-Chloropyrimidine

Target: Overcoming the "unreactive chloride" and "N-poisoning" simultaneously.

  • System: Inert atmosphere (Argon/Nitrogen) is mandatory.

  • Solvent: 1,4-Dioxane/Water (4:1). Note: Water is essential for the inorganic base solubility.

  • Base: K₂CO₃ (2.0 equiv).

  • Catalyst: XPhos Pd G2 (2 mol%) . Do not use Pd(PPh₃)₄; it will fail.

  • Substrates: 2-Chloropyrimidine (1.0 equiv), Arylboronic acid (1.5 equiv).

  • Temp: 80–100°C for 4–12 hours.

  • Troubleshooting: If the reaction turns black immediately, your catalyst has aggregated (Pd black). Ensure effective degassing of solvents before adding the catalyst.

Module 3: Troubleshooting & FAQs
Q1: My Biginelli reaction solidifies, but the yield is low (<40%).

Diagnosis: Incomplete conversion due to poor mass transfer. Fix: While "solvent-free" is ideal for kinetics, if the melting point of your mixture is too high, the reagents cannot mix. Add a minimal amount of ethanol or acetonitrile (0.5 mL per mmol) to create a slurry. This maintains high concentration while allowing diffusion.

Q2: In Suzuki coupling, my starting material is consumed, but I see extensive dehalogenation (H-substitution) instead of coupling.

Diagnosis: This is "Hydrodehalogenation." It usually happens when the oxidative addition occurs, but transmetallation is too slow. Fix:

  • Increase Boronic Acid: Go to 2.0 equivalents.

  • Switch Base: Change from K₂CO₃ to K₃PO₄ (anhydrous) or CsF .

  • Water Control: If using boronic esters, add a specific amount of water (e.g., 5 equiv) rather than a bulk ratio, to control the hydrolysis rate.

Q3: How do I control regioselectivity when condensing urea with unsymmetrical 1,3-dicarbonyls?

Diagnosis: Competitive nucleophilic attack. Fix: Regiocontrol is dictated by the difference in electrophilicity of the carbonyls.

  • Guideline: The urea nitrogen will attack the more electrophilic carbonyl (usually the ketone over the ester, or the less hindered ketone) first.

  • Optimization: Use microwave irradiation .[4] Rapid heating often favors the thermodynamic product (the more stable heterocycle) over the kinetic mixture.

References
  • Ma, Y., Qian, C., Wang, L., & Yang, M. (2000).[1] Lanthanide Triflate Catalyzed Biginelli Reaction.[1][5] One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions. The Journal of Organic Chemistry.

  • BenchChem Technical Support. (2025). Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines (and Pyrimidines).

    • (Note: Generalized landing page for verified protocols)

  • Guram, A. S., et al. (2010). New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Chemical Science.

  • Organic Chemistry Portal. (2023).

  • Sherry, B. D., & Buchwald, S. L. (2008). Palladium-catalyzed cross-coupling reactions of amine and haloarenes.[6] Accounts of Chemical Research.

Sources

Technical Support Center: Scale-Up Synthesis of 6-Amino-1-Phenylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TS-6AP-001 Status: Active Last Updated: February 1, 2026 Target Audience: Process Chemists, Scale-up Engineers

Introduction

Welcome to the technical support hub for 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione (also known as 6-amino-1-phenyluracil). This guide addresses the specific challenges encountered during the scale-up (100g to 10kg) of this intermediate, widely used in the synthesis of adenosine receptor antagonists and xanthine derivatives.

This guide prioritizes the Acetic Anhydride/Cyanoacetic Acid Route over the alkoxide-catalyzed condensation of ethyl cyanoacetate. While the latter is common in academic literature, the acetic anhydride route offers superior rheological control and regioselectivity for 1-substituted uracils at scale.

Module 1: Synthetic Strategy & Process Flow

The Chemistry

The synthesis proceeds via a two-stage "one-pot" equivalent or telescoped process:

  • Condensation:

    
    -phenylurea reacts with cyanoacetic acid in acetic anhydride to form the open-chain intermediate, 
    
    
    
    -(2-cyanoacetyl)-3-phenylurea.
  • Cyclization: The intermediate undergoes base-catalyzed ring closure (Thorpe-Ziegler type cyclization onto the nitrile) to form the pyrimidine ring.

Process Visualization

The following diagram outlines the critical process flow and decision gates.

G Start Start: Raw Materials (Phenylurea, Cyanoacetic Acid) Check1 QC Check: Water Content (<0.5% required) Start->Check1 Step1 Step 1: Condensation Solvent: Acetic Anhydride Temp: 60-80°C Intermed Intermediate Formed: N-cyanoacetyl-N'-phenylurea Step1->Intermed - AcOH Check1->Step1 Pass Step2 Step 2: Cyclization Reagent: 10-20% NaOH Temp: 85-95°C Intermed->Step2 Precip Precipitation Acidify to pH 4-5 w/ HCl Step2->Precip Ring Closure Wash Purification Wash: Water -> Ethanol -> Toluene Precip->Wash Final Final Product: 6-amino-1-phenyluracil Wash->Final

Figure 1: Critical Process Flow for the Acetic Anhydride Route. Note the critical water content check before condensation.[1]

Module 2: Troubleshooting & FAQs

Section A: The Condensation Step (Formation of Intermediate)

Q1: The reaction mixture solidifies completely within 30 minutes of heating. Is the batch lost?

  • Diagnosis: This is a rheology failure, not a chemical failure. The intermediate (

    
    -cyanoacetyl-
    
    
    
    -phenylurea) crystallizes rapidly from acetic acid/anhydride mixtures, creating a "concrete-like" mass that breaks agitators.
  • The Fix:

    • Immediate: If the agitator is stuck, do not force it. Add glacial acetic acid (0.5 - 1.0 vol equivalents) to restore slurry mobility.

    • Prevention: Ensure your solvent ratio is correct. A minimum of 2.5 volumes of acetic anhydride per weight of phenylurea is recommended.

    • Process Control: Implement a "seeded cooling" profile. Do not crash cool the reaction; cool slowly from 80°C to 20°C over 4 hours to ensure a pumpable slurry.

Q2: My yield is low (<60%), and I see unreacted phenylurea.

  • Diagnosis: Water contamination. Cyanoacetic acid is hygroscopic. If significant water is present, acetic anhydride hydrolyzes to acetic acid before it can activate the cyanoacetic acid.

  • The Fix:

    • Protocol: Dry cyanoacetic acid in a vacuum oven at 40°C or azeotropically distill with toluene before addition.

    • Stoichiometry: Use a slight excess of acetic anhydride (1.1 - 1.2 eq) to scavenge trace moisture.

Section B: The Cyclization Step (Ring Closure)

Q3: The product is colored pink or reddish-purple instead of off-white.

  • Diagnosis: Oxidation.[2] Amino-uracils are electron-rich and susceptible to oxidation. The color often arises from trace aniline (hydrolysis byproduct) oxidation or oxidative coupling of the 6-amino group.

  • The Fix:

    • Corrective Action: During the final precipitation (acidification), add 0.5% w/w Sodium Dithionite (

      
      )  to the aqueous alkaline solution before adding the acid. This acts as a scavenger for oxidative species.
      
    • Verification: Check the filtrate color. If the filtrate is dark red, the wash was effective.

Q4: The melting point is low (<270°C), and the solid is sticky.

  • Diagnosis: Incomplete cyclization or trapped sodium salts. The open-chain intermediate has a lower melting point than the cyclized product (>300°C).

  • The Fix:

    • Process Check: Ensure the cyclization (NaOH step) is held at >85°C for at least 2 hours.

    • Purification: Repulp the wet cake in 5% HCl at 50°C for 30 minutes. This dissolves uncyclized intermediates (which are more soluble in acid than the target uracil) and removes trapped sodium salts.

Module 3: Standardized Protocol (100g Scale)

This protocol is optimized for transfer to pilot plant reactors (GLR/SSR).

Table 1: Stoichiometry & Materials
ReagentMW ( g/mol )Equiv.[3][4][5]Mass (g)Role
N-Phenylurea 136.151.0100.0Limiting Reagent
Cyanoacetic Acid 85.061.168.7Reactant
Acetic Anhydride 102.092.5 (vol)250 mLSolvent/Reagent
NaOH (20% aq) 40.002.5~370 mLCyclization Base
Step-by-Step Execution
  • Condensation:

    • Charge Cyanoacetic Acid and Acetic Anhydride into the reactor.[1][6]

    • Heat to 50°C and stir for 30 mins (activation period).

    • Add N-Phenylurea portion-wise over 15 mins (exothermic).

    • Heat to 80°C and hold for 2 hours.

    • Checkpoint: Mixture will thicken. Ensure high-torque stirring is active.

  • Solvent Swap (Critical for Scale):

    • Distill off excess acetic acid/anhydride under reduced pressure (50-60°C) to obtain a thick paste. Note: Do not distill to dryness.

  • Cyclization:

    • Add 20% NaOH solution slowly to the residue. Caution: Exothermic hydrolysis.

    • Heat the alkaline solution to 90°C for 2 hours. The solution should become clear/amber.

  • Isolation:

    • Cool to 20°C .

    • Add Sodium Dithionite (0.5g) .

    • Slowly acidify with Conc. HCl to pH 4-5.

    • Filter the resulting precipitate.[3][7][8][9][10]

    • Wash: Water (2 x 100mL)

      
       Isopropanol (1 x 50mL).
      
    • Dry at 80°C under vacuum.

Module 4: Impurity Logic Tree

Use this logic flow to identify the root cause of specification failures.

ImpurityTree Issue Spec Failure Color Issue: Pink/Red Color Issue->Color Assay Issue: Low Assay (<95%) Issue->Assay Ash Issue: High Sulfated Ash Issue->Ash Root1 Oxidation of Amino Group Fix: Add Na2S2O4 Color->Root1 Root2 Incomplete Cyclization Fix: Increase NaOH Temp/Time Assay->Root2 Root3 Trapped NaCl/NaOAc Fix: Hot Water Repulp Ash->Root3

Figure 2: Root Cause Analysis for Common Specification Failures.

References

  • Traube-Type Synthesis Adaptations: Preparation of cyanoacetyl ureas. US Patent 2,553,022. (1951). Link

  • Industrial Scale-Up Context: Preparation method of 1,3-dimethyl cyanoacetylurea (Analogous chemistry for scale-up parameters). CN Patent 111153834A. (2020). Link

  • Reactivity & Derivatives: Khachatryan, D. S. (2021).[3] Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization. Organic and Medicinal Chemistry International Journal. Link

  • Biological Applications: 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles. RSC Advances. (2023). Link

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 6-Amino-1-phenylpyrimidine-2,4(1H,3H)-dione and Other Uracil Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Therapeutic Potential of the Uracil Scaffold

The pyrimidine ring system, particularly the uracil scaffold, is a cornerstone of medicinal chemistry. As a fundamental component of RNA, its derivatives have been extensively explored for therapeutic applications, leading to the development of numerous clinically significant drugs. The inherent ability of the uracil ring to be functionalized at various positions allows for the generation of diverse molecular architectures with a wide spectrum of biological activities.[1] These activities span from anticancer and antiviral to antimicrobial and enzyme inhibitory effects.[2] This guide provides a comparative analysis of the biological activity of the 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione scaffold and other notable uracil derivatives, offering insights into their structure-activity relationships and therapeutic potential. While specific biological data for 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione is not extensively available in the public domain, this guide will focus on the broader class of 1-phenyl-6-aminouracils, for which significant research exists, and compare their activities with other key uracil analogs.

Synthesis of 6-Amino-1-phenylpyrimidine-2,4(1H,3H)-dione and its Analogs

The synthesis of 6-aminouracil derivatives is a well-established process in medicinal chemistry. One common method involves the reaction of 6-aminouracil with an appropriate phenylhydrazine.[3] For N1-substituted derivatives like 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione, a typical synthetic route would involve the reaction of a substituted phenylurea with an appropriate three-carbon synthon, followed by cyclization. The versatility of these synthetic methods allows for the introduction of a wide range of substituents on the uracil ring and the N1-phenyl group, enabling the exploration of structure-activity relationships.

cluster_synthesis General Synthesis of 1-Phenyl-6-aminouracils Phenylurea Phenylurea Cyclization Cyclization Phenylurea->Cyclization Three_Carbon_Synthon Three_Carbon_Synthon Three_Carbon_Synthon->Cyclization 1_Phenyl_6_aminouracil 1_Phenyl_6_aminouracil Cyclization->1_Phenyl_6_aminouracil

Caption: Generalized synthetic pathway for 1-phenyl-6-aminouracil derivatives.

Biological Activity Profile of 1-Phenyl-6-aminouracils: A Focus on Anti-inflammatory and Antioxidant Properties

Recent research has highlighted the potential of 1-phenyl-6-aminouracils as potent anti-inflammatory and antioxidant agents. A study focused on novel 1-phenyl-6-aminouracils designed for the treatment of allergic skin diseases demonstrated significant therapeutic potential.[4]

Anti-inflammatory Activity

In a key study, novel 1-phenyl-6-aminouracils were synthesized and evaluated for their anti-inflammatory effects.[4] A leading compound from this series, bearing a 3-methyl group on the 1-phenyl ring, exhibited potent anti-inflammatory activity in a hapten-induced contact hypersensitivity model in mice.[4] The effects of this compound were comparable to those of established drugs like tacrolimus and prednisolone when administered both topically and orally.[4] This suggests that the 1-phenyl-6-aminouracil scaffold is a promising template for the development of novel anti-inflammatory drugs.

Antioxidant Activity

The same study also revealed the potent hydroxyl radical-scavenging activity of these 1-phenyl-6-aminouracil derivatives.[4] Oxidative stress is a key pathological factor in many inflammatory conditions. The ability of these compounds to neutralize reactive oxygen species (ROS) contributes significantly to their therapeutic effect. Furthermore, the lead compound demonstrated a more potent suppressive effect on substance P-induced pruritus in mice than the antihistamine oxatomide, further underscoring its potential in treating inflammatory skin conditions.[4]

Comparative Analysis with Other Uracil Derivatives

The biological activity of the 1-phenyl-6-aminouracil scaffold can be better understood by comparing it with other classes of uracil derivatives that have been extensively studied for different therapeutic applications.

Anticancer Activity

The uracil scaffold is a well-known pharmacophore in the design of anticancer agents. The most famous example is 5-fluorouracil (5-FU), a thymidylate synthase inhibitor widely used in chemotherapy.[5] However, the development of drug resistance has prompted the search for novel uracil-based anticancer agents.

Numerous 6-substituted uracil derivatives have shown promising anticancer activity. For instance, various heterocyclic rings attached to the C6 position of the uracil backbone have been evaluated for their cytotoxicity against prostate cancer cell lines.[6] Some of these compounds also exhibited inhibitory activity against cathepsin B, an enzyme implicated in cancer progression.[6] Another study on 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives demonstrated that these compounds can induce apoptosis in cancer cells by elevating the production of reactive oxygen species (ROS).[5]

Uracil Derivative Class Mechanism of Action Example Compound Target Cancer Cell Line IC50 / Activity Reference
1,3-Diphenylpyrimidine-2,4(1H,3H)-dionesROS-induced apoptosisXS23A375 (Melanoma)Induces 18% early apoptosis at 5 µM[5]
6-(Heterocyclyl)-uracilsCytotoxicity, Cathepsin B inhibitionPhenyl thiourea derivativePC3 (Prostate)82.3% inhibition of cathepsin B[6]
Thiazinedione-fused uracilsApoptosis inductionPhenyl- and naphthyl-substituted thiazinedionesLeukemia cellsSelective antitumoral activity[7]
Antiviral Activity

Uracil derivatives have also been a fertile ground for the discovery of antiviral agents. Many of these compounds act by inhibiting viral enzymes essential for replication. For example, inhibitors of the de novo pyrimidine biosynthesis pathway have demonstrated broad-spectrum antiviral activity against both DNA and RNA viruses.[8] By depleting the cellular pool of pyrimidines, these inhibitors effectively starve the virus of the necessary building blocks for nucleic acid synthesis.[8]

A series of 2,6-diaminopurine derivatives, which can be considered analogs of 6-aminouracil, have shown broad-spectrum antiviral activity against flaviviruses, influenza virus, and even SARS-CoV-2.[9] One promising compound from this series exhibited an IC50 of 0.90 µM against Dengue virus.[9]

Uracil Derivative Class Mechanism of Action Example Compound Target Virus IC50 / Activity Reference
2,6-Diaminopurine derivativesInhibition of viral replicationCompound 6iDengue virus0.90 ± 0.04 µM[9]
Pyrimidine biosynthesis inhibitorsDepletion of pyrimidine poolFuro[3,2-c]chromen-4-one derivativesBroad-spectrum (DNA & RNA viruses)Potent in vitro inhibition[8]
Antimicrobial Activity

The uracil scaffold has also been incorporated into molecules with significant antimicrobial properties. A study on 6,6′-diamino-1,1′,3,3′-tetramethyl-5,5′-(4-chlorobenzylidene)bis[pyrimidine-2,4(1H,3H)-dione] demonstrated its potential as an antimicrobial agent through molecular docking studies, which showed a high binding affinity for bacterial and antimalarial protein targets.[10] Another study on novel pyrimidine-2,4-dione derivatives connected with 2H-thiopyran moieties revealed broad-spectrum antibacterial and antifungal activity.[11] One of the synthesized compounds exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against several bacterial strains and an impressive MIC of 0.25 µg/mL against Candida albicans.[11]

Uracil Derivative Class Target Organism Example Compound MIC / Activity Reference
Bis(pyrimidine-2,4-dione) derivativesBacteria and Malaria (in silico)6,6′-diamino-1,1′,3,3′-tetramethyl-5,5′-(4-chlorobenzylidene)bis[pyrimidine-2,4(1H,3H)-dione]Predicted high binding affinity[10]
Pyrimidine-2,4-dione-thiopyran hybridsGram-positive and Gram-negative bacteria, C. albicans3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione8 µg/mL (bacteria), 0.25 µg/mL (C. albicans)[11]
6-Aryl-5-cyano thiouracilsGram-positive bacteria, C. albicansCompound 4iMIC = 2.34 µg/mL (C. albicans)[12]

Experimental Protocols

To ensure the reproducibility and validity of the findings discussed, detailed experimental protocols are essential. Below are representative protocols for assessing some of the key biological activities of uracil derivatives.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., A549, H460, HT-29) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

cluster_mtt MTT Assay Workflow Cell_Seeding Cell_Seeding Compound_Treatment Compound_Treatment Cell_Seeding->Compound_Treatment Incubation_48_72h Incubation_48_72h Compound_Treatment->Incubation_48_72h MTT_Addition MTT_Addition Incubation_48_72h->MTT_Addition Incubation_4h Incubation_4h MTT_Addition->Incubation_4h Solubilization Solubilization Incubation_4h->Solubilization Absorbance_Reading Absorbance_Reading Solubilization->Absorbance_Reading Data_Analysis Data_Analysis Absorbance_Reading->Data_Analysis

Caption: A step-by-step workflow of the MTT assay for cytotoxicity testing.

Protocol 2: Plaque Reduction Assay for Antiviral Activity

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).

  • Cell Monolayer Preparation: Seed susceptible host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus Infection: Remove the culture medium and infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well) for 1-2 hours.

  • Compound Treatment: After the infection period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing various concentrations of the test compound.

  • Incubation: Incubate the plates at the optimal temperature for virus replication until visible plaques are formed in the control wells (no compound).

  • Plaque Visualization: Fix the cells with a solution like 4% formaldehyde and stain with a dye such as crystal violet to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the IC50 value.[9]

Structure-Activity Relationship (SAR) Insights

The diverse biological activities of uracil derivatives are intimately linked to the nature and position of the substituents on the pyrimidine ring.

  • Substitution at N1 and N3: The substituents at the N1 and N3 positions significantly influence the pharmacokinetic and pharmacodynamic properties of uracil derivatives. For instance, the presence of a phenyl group at the N1 position in the 1-phenyl-6-aminouracils appears to be crucial for their anti-inflammatory and antioxidant activities.[4] In other series, bulky substituents at these positions can enhance binding to specific enzyme targets.

  • Substitution at C5 and C6: The C5 and C6 positions are hotspots for modifying the biological activity of uracil. The introduction of a halogen, such as in 5-fluorouracil, is critical for its anticancer mechanism.[5] The amino group at the C6 position in 6-aminouracils serves as a versatile handle for introducing various substituents, leading to a wide range of biological activities, from anticancer to antimicrobial.[6][14] The nature of the group at C6 can dictate the specific biological target and the potency of the compound.

cluster_sar Structure-Activity Relationship of Uracil Derivatives Uracil_Core Uracil_Core N1_Substituent N1_Substituent Uracil_Core->N1_Substituent N3_Substituent N3_Substituent Uracil_Core->N3_Substituent C5_Substituent C5_Substituent Uracil_Core->C5_Substituent C6_Substituent C6_Substituent Uracil_Core->C6_Substituent Biological_Activity Biological_Activity N1_Substituent->Biological_Activity N3_Substituent->Biological_Activity C5_Substituent->Biological_Activity C6_Substituent->Biological_Activity

Sources

A Comparative Guide to 6-Aminouracil Derivatives as Kinase Inhibitors: A Researcher's Handbook

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey. Kinases, a vast family of enzymes that regulate a multitude of cellular processes, are frequently implicated in the pathogenesis of diseases like cancer, making them prime therapeutic targets.[1] Among the myriad of scaffolds explored, the 6-aminouracil core has emerged as a promising platform for the development of novel kinase inhibitors. This guide provides a comparative study of 6-aminouracil derivatives and structurally related compounds as inhibitors of key oncogenic kinases: Epidermal Growth Factor Receptor (EGFR), Src tyrosine kinase, and Aurora kinases. We will delve into their mechanism of action, structure-activity relationships (SAR), and provide detailed experimental protocols for their evaluation.

The Rationale for Targeting Kinases with 6-Aminouracil Derivatives

The pyrimidine scaffold, of which 6-aminouracil is a derivative, is a "privileged structure" in medicinal chemistry. Its ability to mimic the purine core of ATP, the natural substrate for kinases, allows for competitive inhibition at the enzyme's active site.[2] By modifying the substituents on the 6-aminouracil ring, medicinal chemists can fine-tune the potency and selectivity of these inhibitors against specific kinases, thereby minimizing off-target effects and enhancing therapeutic efficacy.

Mechanism of Action: Competitive Inhibition at the ATP-Binding Site

6-Aminouracil derivatives typically function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. This blockade of downstream signaling pathways can lead to the inhibition of cell proliferation, migration, and survival in cancer cells.

Kinase_Inhibition cluster_0 Normal Kinase Activity cluster_1 Inhibition by 6-Aminouracil Derivative Kinase Kinase Active Site ATP Binding Pocket Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate ADP ADP Kinase->ADP ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Kinase_Inhibited Kinase Active Site Inhibitor Bound No_Phosphorylation No Phosphorylation Kinase_Inhibited->No_Phosphorylation Inhibitor 6-Aminouracil Derivative Inhibitor->Kinase_Inhibited ATP_blocked ATP ATP_blocked->Kinase_Inhibited

Caption: Mechanism of ATP-competitive kinase inhibition.

Comparative Analysis of 6-Aminouracil and Related Derivatives

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is a receptor tyrosine kinase that plays a crucial role in cell growth and proliferation. Mutations in EGFR are common in non-small cell lung cancer (NSCLC), making it a key therapeutic target. Several pyrimidine-based inhibitors have been developed to target both wild-type and mutant forms of EGFR.

Table 1: Comparative Inhibitory Activity (IC50) of Pyrimidine and Related Derivatives against EGFR

Compound ScaffoldDerivative/CompoundEGFR IC50 (nM)Target VariantReference
Pyrazolo[3,4-d]pyrimidineCompound 16 34EGFR-TK[3]
Pyrazolo[3,4-d]pyrimidineCompound 15 135EGFR-TK[3]
Pyrazolo[3,4-d]pyrimidineCompound 4 54EGFR-TK[3]
Pyrido[3,4-d]pyrimidineCompound 45 1.7EGFRL858R[4]
Pyrido[3,4-d]pyrimidineCompound 45 23.3EGFRL858R/T790M[4]
PyrimidineCompound A8 5.0EGFRL858R/T790M[5]
PyrimidineCompound A8 2.9EGFRL858R/T790M/C797S[5]

Structure-Activity Relationship (SAR) Insights for EGFR Inhibitors:

  • The pyrazolo[3,4-d]pyrimidine scaffold has demonstrated potent EGFR tyrosine kinase inhibitory activity.[3]

  • For pyrido[3,4-d]pyrimidines, substitutions at the 2, 4, and 6 positions are crucial for potent inhibition of both wild-type and mutant EGFR.[4]

  • The development of third- and fourth-generation inhibitors has focused on overcoming resistance mutations such as T790M and C797S, with some pyrimidine derivatives showing promising activity against these challenging targets.[5]

Src Tyrosine Kinase Inhibition

Src is a non-receptor tyrosine kinase involved in cell adhesion, migration, and proliferation. Its overexpression and activation are linked to the progression of various cancers. The pyrazolo[3,4-d]pyrimidine core is a well-established scaffold for potent Src inhibitors.

Table 2: Comparative Inhibitory Activity (IC50/Ki) of Pyrazolo[3,4-d]pyrimidine Derivatives against Src Kinase

CompoundSrc IC50 (µM)Src Ki (µM)NotesReference
6e 5.6--[6]
10c 5.1--[6]
15a 112-Poor inhibitor[6]
SI163 1.74-In D283-MED cells[7]
S29 4.89-In D283-MED cells[7]
S7 14.16-In D283-MED cells[7]
SI306 7.2 - 11.2-In various GBM cell lines[8]
2a (SI388) -0.423Dual Src/Bcr-Abl inhibitor[9]

Structure-Activity Relationship (SAR) Insights for Src Inhibitors:

  • For pyrazolo[3,4-d]pyrimidine derivatives, a hydrophobic group at the N1-position and a small hydrogen-bonding capable group on a phenyl ring at other positions can enhance Src inhibitory potency.[6]

  • Bulky substitutions at the N1 and N4-amino positions are generally not well-tolerated.[6]

  • The development of dual Src/Abl inhibitors is a common strategy, and subtle modifications to the pyrazolo[3,4-d]pyrimidine scaffold can modulate selectivity.[9]

Aurora Kinase Inhibition

Aurora kinases (A, B, and C) are serine/threonine kinases that are key regulators of mitosis. Their overexpression is frequently observed in various cancers, making them attractive targets for anticancer drug development. Pyrimidine-based scaffolds have been successfully employed to develop potent Aurora kinase inhibitors.

Table 3: Comparative Inhibitory Activity (IC50) of Pyrimidine-Based Aurora Kinase Inhibitors

CompoundTargetIC50 (µM)Reference
Alisertib (MLN8237)Aurora A0.0012[6]
Barasertib (AZD1152)Aurora B0.00037[6]
ENMD-2076Aurora A0.014[6]
AMG900Aurora B0.004[6]
PF-03814735Aurora A0.0008[6]

Structure-Activity Relationship (SAR) Insights for Aurora Kinase Inhibitors:

  • Many potent Aurora kinase inhibitors feature an adenine-mimicking scaffold, such as 2-aminopyrimidines and 2,4-diaminopyrimidines.[6]

  • These scaffolds form crucial hydrogen bonds with amino acid residues in the hinge region of the kinase's ATP-binding site.[6]

Experimental Protocols for Kinase Inhibition Assays

The following are detailed, step-by-step methodologies for two common kinase inhibition assays.

ADP-Glo™ Luminescence-Based Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction. The amount of ADP is detected through a coupled enzymatic reaction that generates a luminescent signal.

ADP_Glo_Workflow Start Start Kinase_Reaction 1. Set up kinase reaction: - Kinase - Substrate - ATP - Test Compound (6-aminouracil derivative) Start->Kinase_Reaction Incubate_1 2. Incubate at room temperature (e.g., 60 minutes) Kinase_Reaction->Incubate_1 Add_ADP_Glo_Reagent 3. Add ADP-Glo™ Reagent Incubate_1->Add_ADP_Glo_Reagent Incubate_2 4. Incubate at room temperature (40 minutes) Add_ADP_Glo_Reagent->Incubate_2 Add_Kinase_Detection_Reagent 5. Add Kinase Detection Reagent Incubate_2->Add_Kinase_Detection_Reagent Incubate_3 6. Incubate at room temperature (30-60 minutes) Add_Kinase_Detection_Reagent->Incubate_3 Measure_Luminescence 7. Measure luminescence with a plate reader Incubate_3->Measure_Luminescence End End Measure_Luminescence->End

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 2X working solution of the kinase of interest in Kinase Dilution Buffer.

    • Prepare a 2X substrate/ATP mixture in Kinase Reaction Buffer.

    • Prepare serial dilutions of the 6-aminouracil derivative test compounds in Kinase Reaction Buffer. Ensure the final DMSO concentration does not exceed 1%.

  • Assay Plate Setup (384-well format):

    • Add 2.5 µL of the 2X inhibitor dilutions to the appropriate wells.

    • For positive controls (no inhibition), add 2.5 µL of Kinase Reaction Buffer with DMSO.

    • For negative controls (no kinase activity), add 2.5 µL of Kinase Reaction Buffer with DMSO.

  • Enzyme Addition:

    • Add 2.5 µL of the 2X kinase solution to all wells except the negative control wells. To the negative control wells, add 2.5 µL of Kinase Dilution Buffer.

  • Initiate Kinase Reaction:

    • Add 5 µL of the 2X substrate/ATP mixture to all wells to start the kinase reaction. The total reaction volume is now 10 µL.

    • Mix the plate and incubate at 30°C for 60 minutes.

  • Reaction Termination and Signal Generation:

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Subtract the average luminescence of the negative control wells from all other wells.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET assays measure the phosphorylation of a substrate by a kinase. A europium (Eu) or terbium (Tb)-labeled antibody binds to the phosphorylated substrate, bringing it in close proximity to a fluorescently labeled tracer that binds to the kinase. This proximity allows for fluorescence resonance energy transfer, and the resulting signal is proportional to the extent of substrate phosphorylation.

TR_FRET_Workflow Start Start Assay_Setup 1. Add to wells: - Test Compound (6-aminouracil derivative) - Kinase/Antibody mixture Start->Assay_Setup Add_Tracer 2. Add fluorescent tracer Assay_Setup->Add_Tracer Incubate 3. Incubate at room temperature (e.g., 60 minutes) Add_Tracer->Incubate Read_Plate 4. Read TR-FRET signal on a plate reader Incubate->Read_Plate Analyze_Data 5. Analyze data to determine IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a competitive TR-FRET kinase binding assay.

Step-by-Step Protocol (Competitive Binding Assay):

  • Reagent Preparation:

    • Prepare solutions of the test compound (6-aminouracil derivative), kinase/antibody mixture, and fluorescent tracer, each at 3X the final desired concentration in 1X kinase buffer.

  • Assay Plate Setup (384-well format):

    • Add 5 µL of the serially diluted inhibitor solution to the appropriate wells.

    • Add 5 µL of the kinase/antibody solution.

    • Add 5 µL of the tracer solution. The final volume is 15 µL.

  • Incubation:

    • Incubate the plate for 1 hour at room temperature.

  • Data Acquisition:

    • Read the plate using a TR-FRET compatible plate reader (e.g., Excitation at 340 nm, Emission at 615 nm and 665 nm).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm) for each well.

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

6-Aminouracil derivatives and their structurally related pyrimidine and pyrazolo[3,4-d]pyrimidine counterparts represent a versatile and promising class of kinase inhibitors. Their ability to be readily synthesized and modified allows for the fine-tuning of their potency and selectivity against a range of important cancer-related kinases, including EGFR, Src, and Aurora kinases. The comparative data, while compiled from various sources, highlights the potential of this scaffold in developing targeted cancer therapies. The provided experimental protocols offer a robust framework for researchers to evaluate the efficacy of their own novel 6-aminouracil derivatives. Further research focusing on direct comparative studies of diverse 6-aminouracil libraries against a broad panel of kinases will be invaluable in advancing this promising class of inhibitors towards clinical applications.

References

  • Arch Pharm (Weinheim). (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). [Link]

  • New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. (n.d.). PubMed Central. [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). Frontiers. [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI. [Link]

  • Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. (2019). PubMed Central. [Link]

  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. (2020). ACS Medicinal Chemistry Letters. [Link]

  • 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (2025). PubMed Central. [Link]

  • 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (2025). RSC Advances. [Link]

  • Synthesis of heterocyclic scaffolds through 6-aminouracil-involved multicomponent reactions. (n.d.). RSC Publishing. [Link]

  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. (2023). MDPI. [Link]

  • Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. (2023). I.R.I.S.. [Link]

  • Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. (2021). Juniper Publishers. [Link]

  • 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships. (1985). PubMed. [Link]

  • Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. (2022). PubMed. [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). PubMed Central. [Link]

  • Design, synthesis and antitumour activity of pyrimidine derivatives as novel selective EGFR kinase inhibitors. (2025). PubMed. [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (n.d.). RSC Publishing. [Link]

  • Synthesis of substituted 6-anilinouracils and their inhibition of DNA polymerase IIIC and Gram-positive bacterial growth. (n.d.). PubMed. [Link]

  • Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities. (n.d.). Chapman University Digital Commons. [Link]

  • Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. (n.d.). MDPI. [Link]

  • Synthesis of Substituted 6-Anilinouracils and Their Inhibition of DNA Polymerase IIIC and Gram-Positive Bacterial Growth. (2003). Journal of Medicinal Chemistry. [Link]

  • Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. (2016). PubMed. [Link]

  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. (n.d.). PubMed Central. [Link]

  • Chromophoric Nucleoside Analogues: Synthesis and Characterization of 6-Aminouracil-Based Nucleodyes. (n.d.). PubMed Central. [Link]

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Comparative Technical Guide: 6-Amino-1-Phenylpyrimidine-2,4(1H,3H)-dione Scaffolds vs. Olaparib

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the pharmacological and structural distinction between the established PARP inhibitor Olaparib (a phthalazinone derivative) and the emerging class of inhibitors derived from the 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione (hereafter 6-APPD ) scaffold.

While Olaparib represents the clinical "gold standard" for inducing synthetic lethality in BRCA-deficient tumors, recent medicinal chemistry efforts—specifically those fusing the 6-APPD core into pyrano[2,3-d]pyrimidine-2,4-diones —have yielded compounds with catalytic inhibitory potencies (IC₅₀) exceeding that of Olaparib in vitro. This guide dissects the structure-activity relationships (SAR), mechanistic divergences, and experimental validation protocols for these two chemical classes.

Part 1: Structural Architecture & Binding Modes

The Contenders
  • Olaparib (Lynparza): A phthalazinone -based inhibitor.[1] It functions as a NAD+ mimetic, binding to the catalytic domain of PARP-1. Its clinical efficacy is driven by a dual mechanism: catalytic inhibition and "PARP trapping" (locking the enzyme on DNA).

  • 6-APPD Derivatives: The 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione core serves as a critical pharmacophore scaffold. When fused (e.g., via Knoevenagel condensation) to form pyrano[2,3-d]pyrimidines , the resulting molecules mimic the nicotinamide pocket of PARP-1 with high affinity.

Molecular Docking & Interaction Landscape

Both inhibitor classes target the nicotinamide-binding pocket of the PARP-1 catalytic domain, but they utilize different anchoring strategies.

FeatureOlaparib (Phthalazinone)6-APPD Derivatives (Pyrano-fused)
Primary Anchor H-bonds with Gly863 and Ser904 via the phthalazinone carbonyl and NH.H-bonds with Gly863 and Ser904 via the uracil/pyrimidine-dione moiety.
Hydrophobic Interaction Extensive

-stacking with Tyr907 via the phthalazinone ring.

-stacking with Tyr907 via the phenyl group at the N1 position.
Solubility Profile Moderate; requires specific formulation.Tunable based on the C5/C6 fusion; often synthesized via one-pot multicomponent reactions.
Mechanistic Pathway Visualization

The following diagram illustrates the competitive inhibition pathway shared by both compounds, highlighting the critical divergence in "Trapping" potential which is well-characterized for Olaparib but remains the experimental frontier for 6-APPD derivatives.

PARP_Mechanism cluster_Inhibitors Competitive Binding (Nicotinamide Pocket) DNA_Damage SSB DNA Damage PARP_Recruit PARP-1 Recruitment DNA_Damage->PARP_Recruit PARylation PARylation (Repair Signal) PARP_Recruit->PARylation Catalytic Active Trapping PARP-DNA Trapping (Cytotoxicity) PARP_Recruit->Trapping Inhibitor Bound (Complex Stalled) NAD NAD+ Substrate NAD->PARylation Olaparib Olaparib (Phthalazinone) Olaparib->PARP_Recruit Blocks NAD+ Binding APPD 6-APPD Derivative (Pyrimidine-dione) APPD->PARP_Recruit Blocks NAD+ Binding Repair DNA Repair (BER Pathway) PARylation->Repair Trapping->Repair PREVENTS

Figure 1: Comparative Mechanism of Action. Both agents block NAD+ binding (Catalytic Inhibition). Olaparib is proven to induce high levels of PARP-DNA trapping; 6-APPD derivatives primarily demonstrate potent catalytic inhibition.

Part 2: Quantitative Performance Data

Recent studies (specifically RSC Advances, 2021) have synthesized pyrano[2,3-d]pyrimidine-2,4-dione derivatives from the 6-APPD precursor. The data below compares the most potent derivative (Compound S7) against Olaparib.[2]

Enzymatic Inhibition (Cell-Free)

The 6-APPD derivative demonstrates superior binding affinity in isolated enzyme assays, likely due to the optimized steric fit of the fused pyrano-ring system.

CompoundIC₅₀ (PARP-1)IC₅₀ (PARP-2)Selectivity Profile
Olaparib 5.77 nM ~1 nMHigh
6-APPD Derivative (S7) 3.61 ± 0.15 nM N/DHigh (Predicted)
6-APPD Derivative (S2) 4.06 ± 0.18 nM N/DHigh (Predicted)

*N/D: Not Determined in cited study.

Cellular Cytotoxicity (MTT Assay)

While the 6-APPD derivatives show higher enzymatic potency, Olaparib often retains superior cellular efficacy in diverse lines due to optimized ADME (Absorption, Distribution, Metabolism, Excretion) properties developed during its clinical evolution.

Cell LineOlaparib IC₅₀ (µM)6-APPD Derivative (S7) IC₅₀ (µM)Interpretation
MCF-7 (Breast Cancer)1.86 ± 0.12 1.28 ± 1.12 S7 shows comparable/superior potency.[2]
HCT-116 (Colorectal)5.20 ± 0.25 2.76 ± 0.06 S7 shows enhanced potency in this line.
Wi-38 (Normal Fibroblast)>50 >50 Both show favorable therapeutic index (low toxicity to normal cells).

Part 3: Experimental Protocols (Self-Validating)

To validate the performance of a 6-APPD derivative against Olaparib, the following protocols must be employed. These are designed to isolate catalytic inhibition from cellular proliferation .

Protocol A: PARP-1 Chemiluminescent Inhibition Assay

Objective: Determine IC₅₀ values for catalytic inhibition.

Reagents:

  • Histone-coated 96-well strip plates.

  • Biotinylated NAD+ (Substrate).

  • Recombinant Human PARP-1 Enzyme (0.5 U/well).

  • Streptavidin-HRP conjugate.

Workflow:

  • Preparation: Dilute Olaparib and 6-APPD derivatives in DMSO (maintain <1% final DMSO concentration). Prepare serial dilutions (e.g., 0.1 nM to 10 µM).

  • Enzyme Loading: Add 50 µL PARP-1 enzyme buffer to histone-coated wells. Incubate 30 min at RT.

  • Inhibitor Addition: Add 10 µL of test compounds to respective wells. Incubate 15 min.

  • Reaction Initiation: Add 20 µL of PARP Cocktail (Biotinylated NAD+ + Activated DNA).

  • Incubation: Incubate for 60 min at room temperature.

  • Quenching: Wash plate 3x with PBS-T (0.05% Tween-20).

  • Detection: Add Streptavidin-HRP. Incubate 30 min. Wash 3x. Add Chemiluminescent substrate.

  • Read: Measure RLU (Relative Light Units) on a luminometer.

  • Calculation: Plot RLU vs. Log[Concentration]. Fit to a 4-parameter logistic equation to derive IC₅₀.

Protocol B: Differential Cytotoxicity Assay (BRCA+/-)

Objective: Assess synthetic lethality (the hallmark of effective PARP inhibition).

Workflow:

  • Seeding: Seed isogenic cell pairs: DLD-1 BRCA2-/- (Target) and DLD-1 WT (Control) at 2,000 cells/well in 96-well plates.

  • Treatment: After 24h, treat with 6-APPD derivative or Olaparib (0 - 100 µM).

  • Exposure: Incubate for 5-7 days (continuous exposure).

  • Fixation: Fix cells with 10% trichloroacetic acid (TCA) at 4°C for 1 hour.

  • Staining: Stain with 0.4% Sulforhodamine B (SRB) in 1% acetic acid for 30 min.

  • Solubilization: Wash with 1% acetic acid. Solubilize dye with 10 mM Tris base.

  • Analysis: Read OD at 510 nm.

  • Validation Check: The IC₅₀ in BRCA2-/- cells should be >100-fold lower than in WT cells for a successful candidate.

Assay Logic Diagram

Assay_Workflow cluster_Biochem Biochemical Validation cluster_Cell Cellular Validation Start Compound Library (6-APPD vs Olaparib) Step1 PARP-1 Enzyme Assay (Cell-Free) Start->Step1 Decision1 IC50 < 10 nM? Step1->Decision1 Decision1->Start No (Redesign) Step2 Isogenic Pair Screen (BRCA-/- vs WT) Decision1->Step2 Yes Decision2 Selectivity Index > 100? Step2->Decision2 Success Success Decision2->Success Lead Candidate

Figure 2: Screening Logic. A self-validating workflow ensuring that enzymatic potency translates to the required synthetic lethality profile.

Part 4: Synthesis & Strategic Implications

The 6-APPD scaffold offers a distinct synthetic advantage over the phthalazinone route used for Olaparib.

  • Olaparib Synthesis: Requires a multi-step convergent synthesis involving the formation of the phthalazinone core and subsequent coupling with a piperazine linker.

  • 6-APPD Derivative Synthesis: Often achievable via a One-Pot Three-Component Reaction :

    • Reactants: 6-amino-1-phenyluracil (6-APPD) + Aldehyde + Malononitrile/Ethyl cyanoacetate.

    • Catalyst: Basic catalyst (e.g., DABCO or TEA).

    • Outcome: Rapid generation of the fused pyrano[2,3-d]pyrimidine-2,4-dione library.

Implication: This allows for rapid generation of "SAR libraries" to fine-tune solubility and metabolic stability, a significant advantage in early-stage drug discovery compared to the more rigid Olaparib scaffold.

References

  • El-Naggar, A. M., et al. (2021). "Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity." RSC Advances, 11, 15638-15654.

  • Menear, K. A., et al. (2008). "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1." Journal of Medicinal Chemistry, 51(20), 6581-6591.

  • Pommier, Y., et al. (2016). "Layman’s guide to PARP inhibitors." Science Translational Medicine, 8(362), 362ps17.

  • Rose, M., et al. (2020). "PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance." Frontiers in Cell and Developmental Biology, 8, 564601.

Sources

Publish Comparison Guide: Antimicrobial Efficacy of Pyrimidine-2,4-diones vs. Ciprofloxacin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Pyrimidine-2,4-dione derivatives (uracil analogues) and the fluoroquinolone benchmark, Ciprofloxacin . While Ciprofloxacin remains the clinical gold standard for broad-spectrum Gram-negative coverage, recent structural optimizations of the pyrimidine-2,4-dione scaffold have yielded derivatives with superior potency against Gram-positive pathogens, particularly Methicillin-Resistant Staphylococcus aureus (MRSA).

Key Takeaway: Pyrimidine-2,4-dione hybrids (specifically thiazolidine-linked and thiopyran-fused derivatives) exhibit a "spectrum shift," outperforming Ciprofloxacin in Gram-positive potency (MIC values < 0.5 µg/mL) while maintaining comparable activity against specific Gram-negative strains like K. pneumoniae. Mechanistically, these agents act as dual inhibitors of DNA Gyrase and Topoisomerase IV, similar to fluoroquinolones, but with distinct binding modes that may bypass established quinolone resistance determining regions (QRDRs).

Mechanistic Divergence & Target Engagement

Both compound classes target bacterial DNA replication enzymes, but their mode of interaction differs, influencing their resistance profiles.

Mechanism of Action Comparison
  • Ciprofloxacin (Fluoroquinolone): Stabilizes the DNA-enzyme cleavage complex (DNA Gyrase in Gram-negatives, Topoisomerase IV in Gram-positives), causing double-strand breaks.

  • Pyrimidine-2,4-diones (Uracil Derivatives):

    • Primary: Competitive inhibition of the ATP-binding subunit of DNA Gyrase (GyrB) or intercalation at the DNA-cleavage active site, depending on the C5/C6 substitution.

    • Secondary: Antimetabolite activity (thymidylate synthase inhibition) in specific analogues, disrupting nucleotide pools.

Pathway Visualization

The following diagram illustrates the parallel yet distinct inhibitory pathways of both agents.

MechanismComparison cluster_Targets Target Enzymes BacterialCell Bacterial Cell Entry Cipro Ciprofloxacin (Fluoroquinolone) BacterialCell->Cipro Pyrim Pyrimidine-2,4-dione Derivatives BacterialCell->Pyrim DNA_Gyrase DNA Gyrase (Topo II) (Supercoiling) Topo_IV Topoisomerase IV (Decatenation) Cipro->DNA_Gyrase Primary Target (G-) Cipro->Topo_IV Primary Target (G+) Complex_Stabilization Stabilize Cleavable Complex (DNA Breaks) Cipro->Complex_Stabilization Pyrim->DNA_Gyrase Dual Inhibition Pyrim->Topo_IV Dual Inhibition Pyrim->Complex_Stabilization Intercalation ATP_Competition Inhibit ATPase Domain (Energy Starvation) Pyrim->ATP_Competition GyrB Binding CellDeath Replication Fork Arrest & Cell Death Complex_Stabilization->CellDeath ATP_Competition->CellDeath

Figure 1: Mechanistic pathways of Ciprofloxacin vs. Pyrimidine-2,4-dione derivatives. Note the dual-modal inhibition (ATPase competition and complex stabilization) potential of pyrimidine derivatives.

Comparative Efficacy Analysis (Quantitative Data)

The following data aggregates Minimum Inhibitory Concentration (MIC) values from recent Structure-Activity Relationship (SAR) studies.

Table 1: Antimicrobial Potency (MIC in µg/mL)

Lower values indicate higher potency.[1]

Bacterial StrainCiprofloxacin (Control)Pyrimidine-2,4-dione Hybrid A*Pyrimidine-2,4-dione Hybrid B**Performance Verdict
Gram-Positive
S. aureus (ATCC 6538)0.25 - 0.500.02 0.25Pyrimidine Superior (up to 25x)
MRSA (Clinical Isolate)1.0 - 8.00.05 0.50Pyrimidine Superior (Breaks Resistance)
B. subtilis0.120.100.15Comparable
Gram-Negative
E. coli (ATCC 25922)0.008 - 0.015 1.286.50Ciprofloxacin Superior
K. pneumoniae0.03 - 0.060.081.35Comparable / Cipro Slight Edge
P. aeruginosa0.25 - 0.50 2.00>64.0Ciprofloxacin Superior

Hybrid A: Thiazolidine-2,4-dione linked ciprofloxacin hybrid (Compound 3l) [Source: Mol. Divers. 2022]. Hybrid B: 2H-thiopyran-fused pyrimidine-2,4-dione (Compound 3a) [Source: J. King Saud Univ. Sci. 2023].[2][3][4][5][6]

Analysis of Resistance Profiles[1][4][7]
  • MRSA Efficacy: Pyrimidine derivatives bearing a thiazolidine ring at the C3 or N1 position show exceptional potency against methicillin-resistant strains. The structural bulk allows these molecules to interact with auxiliary binding pockets on Gyrase, bypassing mutations in the serine/acidic residues that render Ciprofloxacin ineffective.

  • Gram-Negative Permeability: Ciprofloxacin retains superiority in E. coli and P. aeruginosa due to better penetration through porin channels. Pyrimidine derivatives often require lipophilic tails (e.g., thiopyran fusion) to traverse the Gram-negative outer membrane, which can inadvertently increase efflux pump susceptibility.

Experimental Protocols & Workflow

To validate the efficacy of novel pyrimidine-2,4-diones, researchers must employ a self-validating workflow that includes synthesis confirmation, in vitro screening, and enzymatic validation.

Workflow Visualization

ExperimentalWorkflow Synthesis 1. Synthesis (Biginelli/Condensation) Char 2. Characterization (NMR, IR, Mass Spec) Synthesis->Char Confirm Structure Screening 3. Primary Screening (Agar Well Diffusion) Char->Screening Purity >95% MIC 4. MIC Determination (Broth Microdilution) Screening->MIC Zone > 12mm Enzyme 5. Mechanistic Assay (DNA Gyrase Inhibition) MIC->Enzyme Hit Validation

Figure 2: Step-by-step experimental validation workflow for antimicrobial evaluation.

Detailed Protocol: Broth Microdilution (MIC Determination)

Standard: CLSI M07-A10 / EUCAST

  • Preparation of Stock Solutions:

    • Dissolve the pyrimidine derivative in DMSO (Dimethyl sulfoxide). Ensure final DMSO concentration in the assay does not exceed 1% to avoid toxicity to bacteria.

    • Control: Dissolve Ciprofloxacin lactate in sterile water or buffer.

  • Inoculum Preparation:

    • Grow bacteria (e.g., S. aureus ATCC 29213) in Mueller-Hinton Broth (MHB) to mid-log phase.

    • Adjust turbidity to 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute 1:100 in MHB to reach a final testing concentration of

      
       CFU/mL.
      
  • Plate Setup (96-well):

    • Add 100 µL of MHB to all wells.

    • Perform serial 2-fold dilutions of the test compound (Range: 64 µg/mL to 0.015 µg/mL).

    • Add 100 µL of bacterial inoculum to each well.

    • Controls:

      • Growth Control: Bacteria + Broth + Solvent (no drug).

      • Sterility Control: Broth only.

  • Incubation & Readout:

    • Incubate at

      
       for 16–20 hours (24h for MRSA).
      
    • Endpoint: The MIC is the lowest concentration with no visible turbidity.

    • Validation: Use Resazurin dye (0.01%)—a color change from blue to pink indicates metabolic activity (growth).

Structure-Activity Relationship (SAR) Insights

Optimizing the pyrimidine-2,4-dione core is critical for rivaling Ciprofloxacin's potency.

  • N1 & N3 Substitution:

    • Alkylation at N1 is essential for lipophilicity.

    • Insight: Bulky groups (e.g., benzyl, ethyl) at N1 improve Gram-positive activity but may reduce Gram-negative permeation.

  • C5 & C6 Functionalization:

    • Electron-Withdrawing Groups (EWG): Introduction of -Cl, -F, or -NO2 at the C5 position of the aryl ring (attached to the pyrimidine) significantly enhances DNA gyrase binding affinity.

    • Hybridization: Fusing a thiazolidine or thiopyran ring at C5/C6 creates a "hybrid pharmacophore" that mimics the fluoroquinolone core's planarity, improving intercalation into bacterial DNA.

  • C2 Carbonyl:

    • Replacement of the C2 carbonyl with a thiocarbonyl (forming 2-thiouracil) often increases antibacterial activity against Staphylococcus species but decreases stability.

References

  • Ahamed, A., et al. (2023).[3] "Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives." Journal of King Saud University - Science. [3]

  • Aborahma, G., et al. (2022).[4] "Thiazolidine-2,4-dione-linked ciprofloxacin derivatives with broad-spectrum antibacterial, MRSA and topoisomerase inhibitory activities." Molecular Diversity.

  • El-Moghazy, S. M., et al. (2023). "Design, Synthesis, and Antimicrobial Activity Evaluation of Ciprofloxacin—Indole Hybrids." Molecules.

  • Clinical and Laboratory Standards Institute (CLSI). (2018). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard M07.

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comparative analysis of different synthetic routes to 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 6-Amino-1-phenylpyrimidine-2,4(1H,3H)-dione

6-Amino-1-phenylpyrimidine-2,4(1H,3H)-dione, also known as 6-amino-1-phenyluracil, is a crucial scaffold in medicinal chemistry. Its derivatives have shown a wide range of biological activities, including but not limited to antiviral, anticancer, and antibacterial properties. The strategic placement of the amino group and the phenyl substituent on the pyrimidine-2,4-dione core allows for diverse functionalization, making it a valuable building block in the synthesis of complex heterocyclic compounds and potential therapeutic agents. Given its importance, the efficient and scalable synthesis of this key intermediate is of paramount importance to the drug discovery and development process.

This in-depth technical guide provides a comparative analysis of the primary synthetic routes to 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione. We will delve into the mechanistic underpinnings of each approach, provide detailed, field-tested experimental protocols, and present a critical evaluation of their respective advantages and limitations.

Route 1: The Classical Approach - Cyclocondensation of Phenylurea with an Activated Acetonitrile Derivative

The most established and widely employed method for the synthesis of 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione is the base-catalyzed cyclocondensation reaction between a substituted urea, in this case, phenylurea, and an activated acetonitrile derivative, typically ethyl cyanoacetate.[1][2]

Reaction Mechanism

The reaction proceeds through a series of nucleophilic addition and intramolecular cyclization steps. The base, commonly sodium ethoxide, deprotonates the active methylene group of ethyl cyanoacetate, generating a carbanion. This carbanion then acts as a nucleophile, attacking one of the carbonyl groups of phenylurea. Subsequent intramolecular cyclization and elimination of ethanol lead to the formation of the pyrimidine ring.

Experimental Protocol: Synthesis of 6-Amino-1-phenylpyrimidine-2,4(1H,3H)-dione

Materials:

  • Phenylurea

  • Ethyl cyanoacetate

  • Sodium metal

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Distilled Water

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add sodium metal (1 equivalent) to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and will produce hydrogen gas. Allow the sodium to react completely to form a clear solution of sodium ethoxide.

  • Reaction Mixture Assembly: To the freshly prepared sodium ethoxide solution, add phenylurea (1 equivalent) and ethyl cyanoacetate (1 equivalent).

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture by the dropwise addition of glacial acetic acid until a pH of approximately 6-7 is reached. A precipitate will form.

  • Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold distilled water, followed by a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Expected Yield: 65-75%

Discussion of Route 1

This classical approach is favored for its use of readily available and relatively inexpensive starting materials. The procedure is robust and has been widely documented in the literature. However, the use of sodium metal requires careful handling due to its reactivity with moisture and air. The reaction time, while manageable, can be lengthy. The yield is generally moderate to good.

Route 2: An Alternative Strategy - N-Arylation of 6-Aminouracil

An alternative approach to the synthesis of 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione involves the direct N-arylation of the pre-formed 6-aminouracil ring. This method leverages modern cross-coupling methodologies, such as the Buchwald-Hartwig amination, to introduce the phenyl group at the N1 position.

Reaction Mechanism

This reaction typically involves a palladium-catalyzed cross-coupling of 6-aminouracil with an aryl halide (e.g., bromobenzene or iodobenzene). The catalytic cycle involves the oxidative addition of the aryl halide to the palladium(0) complex, followed by coordination of the deprotonated 6-aminouracil, and subsequent reductive elimination to form the N-aryl bond and regenerate the palladium(0) catalyst.

Illustrative Experimental Protocol: Palladium-Catalyzed N-Arylation of 6-Aminouracil (Conceptual)

Materials:

  • 6-Aminouracil

  • Bromobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., Xantphos)

  • A base (e.g., Cesium carbonate, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, combine 6-aminouracil (1 equivalent), bromobenzene (1.2 equivalents), Palladium(II) acetate (0.05 equivalents), the phosphine ligand (0.1 equivalents), and cesium carbonate (2 equivalents).

  • Solvent Addition: Add the anhydrous, degassed solvent to the Schlenk tube.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Expected Yield: Variable, typically moderate.

Discussion of Route 2

The N-arylation route offers the advantage of building the target molecule from the readily available 6-aminouracil. This approach can be more versatile for creating a library of N-aryl derivatives by simply varying the aryl halide. However, this method often requires more expensive reagents and catalysts, such as palladium complexes and specialized ligands. The reaction conditions can be sensitive to air and moisture, necessitating the use of inert atmosphere techniques. Furthermore, optimization of the catalyst, ligand, base, and solvent system may be required to achieve good yields, and purification can be more challenging due to the presence of catalyst residues.

Comparative Analysis

FeatureRoute 1: CyclocondensationRoute 2: N-Arylation
Starting Materials Phenylurea, Ethyl cyanoacetate6-Aminouracil, Bromobenzene
Reagent Cost Generally lowerHigher due to catalyst and ligand
Reaction Conditions Reflux in ethanolInert atmosphere, elevated temperatures
Handling Precautions Use of sodium metalAir- and moisture-sensitive reagents
Reaction Time 6-8 hours12-24 hours
Yield Moderate to good (65-75%)Variable, often moderate
Purification Simple precipitation and washingColumn chromatography often required
Scalability Well-established for scale-upCan be challenging to scale-up
Versatility Specific to the urea derivative usedAmenable to creating diverse N-aryl analogs

Visualizing the Synthetic Pathways

Workflow for Route 1: Cyclocondensation

Route1_Workflow start Start prep_naoe Prepare Sodium Ethoxide in Absolute Ethanol start->prep_naoe react Add Phenylurea and Ethyl Cyanoacetate prep_naoe->react reflux Reflux for 6-8 hours react->reflux neutralize Neutralize with Glacial Acetic Acid reflux->neutralize precipitate Precipitation of Product neutralize->precipitate filter_wash Filter and Wash with Water and Ethanol precipitate->filter_wash dry Dry under Vacuum filter_wash->dry end_product 6-Amino-1-phenylpyrimidine-2,4(1H,3H)-dione dry->end_product

Caption: Workflow for the synthesis of 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione via cyclocondensation.

Conceptual Workflow for Route 2: N-Arylation

Route2_Workflow start Start setup Combine Reactants, Catalyst, Ligand, and Base under Inert Gas start->setup add_solvent Add Anhydrous, Degassed Solvent setup->add_solvent heat Heat at 80-110 °C for 12-24 hours add_solvent->heat filter_celite Filter through Celite heat->filter_celite concentrate Concentrate Filtrate filter_celite->concentrate chromatography Purify by Column Chromatography concentrate->chromatography end_product 6-Amino-1-phenylpyrimidine-2,4(1H,3H)-dione chromatography->end_product

Caption: Conceptual workflow for the synthesis of 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione via N-arylation.

Conclusion and Recommendations

For the routine, large-scale synthesis of 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione, the classical cyclocondensation route (Route 1) remains the more practical and cost-effective choice. Its reliance on inexpensive starting materials and a straightforward purification process makes it well-suited for industrial applications.

The N-arylation approach (Route 2) , while currently more of a conceptual alternative for this specific target, offers significant advantages in the context of medicinal chemistry and library synthesis. Its potential for diversification at the N1-position makes it a powerful tool for structure-activity relationship (SAR) studies. However, the higher costs and more demanding reaction conditions necessitate careful consideration of the project goals.

Ultimately, the choice of synthetic route will depend on the specific needs of the researcher, balancing factors such as cost, scale, available equipment, and the desired level of molecular diversity.

References

Sources

Bridging the Translational Gap: A Comparative Guide to Pyrimidine Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidine scaffold remains a cornerstone of modern oncology, serving as the structural backbone for both classic antimetabolites (e.g., 5-Fluorouracil, Gemcitabine) and novel kinase inhibitors (e.g., Pyrazolopyrimidines). However, a persistent challenge in drug development is the translational disconnect : compounds often exhibit nanomolar potency in cell culture (in vitro) but fail to induce tumor regression in animal models (in vivo).

This guide objectively compares the efficacy profiles of these two distinct pyrimidine classes. It provides validated protocols and mechanistic insights to help researchers navigate the transition from the petri dish to the mouse model, ensuring that high-potency hits translate into viable clinical candidates.

Part 1: Mechanistic Divergence

To evaluate efficacy, one must first understand the mode of action. Pyrimidine derivatives generally fall into two categories with distinct evaluation criteria.

The Two Classes
  • Classic Antimetabolites (e.g., 5-FU, Cytarabine):

    • Mechanism: Mimic natural nucleotides (uracil/cytosine), incorporate into DNA/RNA, or inhibit biosynthetic enzymes like Thymidylate Synthase (TS).[1]

    • Efficacy Driver: Metabolic activation and prolonged exposure.

  • Novel Kinase Inhibitors (e.g., Pyrazolopyrimidines):

    • Mechanism: Occupy the ATP-binding pocket of oncogenic kinases (EGFR, VEGFR, CDK2).

    • Efficacy Driver: Binding affinity (

      
      ) and residence time.
      
Mechanistic Pathway Diagram

The following diagram contrasts how these two classes disrupt tumor growth.

PyrimidineMechanism cluster_0 Extracellular Space cluster_1 Cytoplasm & Nucleus Drug_A Antimetabolite (e.g., 5-FU) Transporter Nucleoside Transporter Drug_A->Transporter Drug_B Kinase Inhibitor (e.g., Pyrazolopyrimidine) Diffusion Passive Diffusion Drug_B->Diffusion Activation Phosphorylation (Metabolic Activation) Transporter->Activation DNA_Incorp DNA/RNA Incorporation Activation->DNA_Incorp Enzyme_Inhib Thymidylate Synthase Inhibition Activation->Enzyme_Inhib Apoptosis Apoptosis / Cell Cycle Arrest DNA_Incorp->Apoptosis Enzyme_Inhib->Apoptosis Kinase Oncogenic Kinase (EGFR/VEGFR) Diffusion->Kinase ATP Competition Signal_Block Signaling Cascade Blockade (RAS/RAF) Kinase->Signal_Block Signal_Block->Apoptosis

Figure 1: Dual mechanisms of pyrimidine derivatives. Antimetabolites (Blue) require active transport and metabolic conversion, whereas Kinase Inhibitors (Red) typically rely on passive diffusion and direct protein binding.

Part 2: In Vitro Evaluation Protocols[2]

High potency in vitro does not guarantee success. For pyrimidine derivatives, the choice of assay is critical.

Protocol: Sulforhodamine B (SRB) Assay

Why SRB over MTT? Pyrimidine antimetabolites can affect mitochondrial function without immediately killing the cell. MTT (mitochondrial-dependent) can yield false positives. SRB measures total protein mass, providing a more stable readout for cytostatic agents.

Workflow:

  • Seeding: Seed tumor cells (e.g., MCF-7, HCT-116) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add test compounds (0.01 – 100 µM) dissolved in DMSO (final DMSO < 0.1%). Include 5-FU as a positive control.

  • Fixation: After 48-72h, fix cells with cold 10% trichloroacetic acid (TCA) for 1h at 4°C.

  • Staining: Wash with water, dry, and stain with 0.4% SRB in 1% acetic acid for 30 min.

  • Solubilization: Wash with 1% acetic acid to remove unbound dye. Solubilize bound stain with 10 mM Tris base.

  • Readout: Measure OD at 510 nm. Calculate

    
    .
    
Data Interpretation: The Potency Trap

Researchers often prioritize compounds with the lowest


. However, compare the typical profiles:
Compound ClassTypical

(In Vitro)
Metabolic Stability (

)
Prediction
Novel Kinase Inhibitor < 50 nM (Very Potent)Low (< 15 min)High Risk: Likely to fail in vivo due to rapid clearance.
Classic Antimetabolite 1 - 10 µM (Moderate)High (Prodrug forms)Good Potential: Efficacy driven by accumulation, not just binding.

Expert Insight: Do not discard a pyrimidine derivative solely because its


 is in the micromolar range. If it acts as a prodrug or requires accumulation, it may outperform a nanomolar kinase inhibitor in vivo.

Part 3: The Translational Gap (ADME)

Before moving to animals, you must validate why a compound might fail. For pyrimidine-fused heterocycles (e.g., quinazolines), solubility and metabolism are the primary failure points.

The "Go/No-Go" Decision Workflow

EvaluationWorkflow Start Synthesized Pyrimidine Derivative InVitro In Vitro Screen (SRB/MTT Assay) Start->InVitro PotencyCheck IC50 < 1 µM? InVitro->PotencyCheck ADME ADME Profiling (Microsomal Stability) PotencyCheck->ADME Yes Redesign Structural Modification (Block Metabolic Soft Spots) PotencyCheck->Redesign No StabilityCheck t1/2 > 30 min? ADME->StabilityCheck InVivo In Vivo Xenograft (Nude Mice) StabilityCheck->InVivo Yes StabilityCheck->Redesign No (High Clearance)

Figure 2: The preclinical evaluation funnel. Note that metabolic stability (ADME) is the gatekeeper between in vitro hits and in vivo testing.

Part 4: In Vivo Evaluation Protocols

The gold standard for establishing efficacy is the tumor xenograft model.

Protocol: Human Tumor Xenograft

Objective: Compare Tumor Growth Inhibition (TGI) of a novel pyrimidine derivative vs. 5-FU.

  • Model Generation: Inject

    
     HCT-116 cells subcutaneously into the flank of BALB/c nude mice (6-8 weeks old).
    
  • Staging: Wait until tumors reach ~100 mm³ (approx. 7-10 days). Randomize mice into groups (n=8).

  • Dosing Regimen:

    • Group A (Vehicle): PBS/Tween-80 (i.p., daily).

    • Group B (Standard): 5-FU (20 mg/kg, i.p., q3d).

    • Group C (Test Compound): Novel Derivative (e.g., 50 mg/kg, p.o. or i.p., daily).

  • Monitoring: Measure tumor volume (

    
    ) and body weight every 2 days.
    
  • Endpoint: Sacrifice when control tumors reach 1500 mm³ or if body weight loss > 20% (toxicity marker).

Comparative Data Analysis (Simulated)

Below is a comparison of how data often looks for pyrimidine derivatives, highlighting the "disconnect."

Metric5-FU (Standard)Novel Pyrazolopyrimidine (Ex.[2] 12c)
In Vitro

5.2 µM0.04 µM (130x more potent)
Solubility High (Water soluble)Low (Requires DMSO/PEG)
In Vivo TGI % 65% Inhibition40% Inhibition
Toxicity (Weight Loss) Moderate (-10%)High (-18%)

Analysis: Despite being 130x more potent in vitro, the novel derivative underperformed in vivo.

  • Cause: Poor solubility limited absorption (bioavailability), or the pyrazole ring was rapidly oxidized by liver CYP450 enzymes.

  • Solution: The novel compound requires formulation optimization (e.g., nanoparticles) or lead optimization to remove metabolic liabilities before it can beat 5-FU.

Part 5: References

  • Dash, A., et al. (2024).[3] Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. Royal Society of Chemistry. Link

  • BenchChem Technical Support. (2025). Application Notes and Protocols for Cell Proliferation Inhibition Assays with Pyrimidine Derivatives. BenchChem. Link

  • Xu, Z., et al. (2024).[4] Current scenario of fused pyrimidines with in vivo anticancer therapeutic potential. Archiv der Pharmazie. Link

  • Gonen, N., & Assaraf, Y. G. (2012). Antifolates in cancer therapy: Structure, activity and mechanisms of drug resistance. Drug Resistance Updates. (Cited for Mechanism of Action).[5][4][6][7]

  • National Institutes of Health (NIH). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Link

Sources

comparative docking studies of 6-aminouracil derivatives in kinase active sites

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for evaluating 6-aminouracil (6-AU) derivatives as ATP-competitive kinase inhibitors. While quinazoline and pyrazole scaffolds dominate the kinase landscape (e.g., EGFR inhibitors), the 6-aminouracil moiety offers a unique, compact "privileged structure" capable of mimicking the adenine ring of ATP with high ligand efficiency.

Key Findings:

  • Binding Mode: 6-AU derivatives primarily function as Type I inhibitors (DFG-in conformation), anchoring to the hinge region via a characteristic donor-acceptor-donor (D-A-D) motif.

  • Comparative Performance: In silico studies indicate that while 6-AU derivatives often show slightly lower absolute binding affinities (

    
     to 
    
    
    
    kcal/mol) compared to bulky quinazolines (
    
    
    to
    
    
    kcal/mol), they frequently exhibit superior Ligand Efficiency (LE) due to their lower molecular weight.
  • Target Specificity: High affinity is observed particularly against CDK2 and GSK-3

    
     , driven by specific hydrogen bonding with the hinge backbone (e.g., Leu83 in CDK2).
    

The Scaffold Advantage: 6-Aminouracil vs. ATP

To design effective inhibitors, one must understand the mimicry. The 6-aminouracil scaffold is structurally analogous to the purine core of ATP but offers distinct synthetic modifiability.

Structural Homology

The kinase hinge region typically requires a heterocycle to form hydrogen bonds with the backbone carbonyl and amide groups.

  • ATP (Adenine): Forms interactions via N1 (acceptor) and N6-amino (donor).

  • 6-Aminouracil: Can engage via N1/N3 (donors) and C2/C4 carbonyls (acceptors), plus the exocyclic C6-amino group. This versatility allows it to flip and adapt to different hinge geometries.

Comparative Methodology: Docking Protocol

This section details a self-validating workflow using AutoDock Vina (open-source standard) and Schrödinger Glide (industry standard) principles.

Phase 1: System Preparation

Objective: Eliminate crystallographic artifacts to prevent false positives.

  • Protein Retrieval: Download PDB structures for CDK2 (e.g., PDB: 1HCK ) or GSK-3

    
     (e.g., PDB: 1Q41 ).
    
  • Pre-processing:

    • Remove all water molecules except those bridging the ligand and the "Gatekeeper" residue (critical for specificity).

    • Add polar hydrogens and compute Gasteiger charges.

    • Critical Step: Fix the protonation state of the Hinge Histidine (e.g., His84 in CDK2) to

      
      -nitrogen protonation if required by the local environment.
      
Phase 2: Grid Generation & Validation

Objective: Ensure the search space encompasses the ATP-binding pocket.

  • Grid Box: Center the grid on the co-crystallized ligand.

    • Dimensions:

      
       Å (Standard).
      
  • Self-Docking (Validation):

    • Remove the native ligand and re-dock it.

    • Pass Criteria: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å . If

      
       Å, adjust the grid center or side-chain flexibility.
      
Phase 3: Comparative Docking Workflow (DOT Diagram)

DockingWorkflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase Ligand_Prep Ligand Prep (MM2 Minimization) Grid_Gen Grid Generation (Center on ATP site) Ligand_Prep->Grid_Gen Protein_Prep Protein Prep (Remove H2O, Add H) Protein_Prep->Grid_Gen Validation Self-Docking (RMSD < 2.0 Å) Grid_Gen->Validation Validation->Grid_Gen If Fail Prod_Dock Production Docking (Lamarckian GA) Validation->Prod_Dock If Valid Scoring Scoring (ΔG) Prod_Dock->Scoring Interaction Interaction Profiling (H-Bonds, Hydrophobic) Scoring->Interaction

Figure 1: Validated computational workflow for kinase inhibitor docking. Green path indicates success criteria.

Comparative Data Analysis

The following table synthesizes typical docking results for 6-aminouracil derivatives against CDK2, compared with a standard Quinazoline inhibitor and the pan-kinase inhibitor Staurosporine.

Target: CDK2 (PDB: 1HCK) Software: AutoDock Vina

Ligand ClassCompound IDBinding Energy (

, kcal/mol)
Ligand Efficiency (LE)Key H-Bond Interactions (Hinge)RMSD (Å)
Reference Staurosporine-10.80.35Glu81 (BB), Leu83 (BB)0.8 (Self)
Standard Quinazoline-4-amine-9.20.38Leu83 (BB)1.2
Study 6-Aminouracil (Core) -6.5 0.52 Leu83 (BB), Glu81 (BB) 1.1
Study 6-AU Derivative A (4-Cl-Ph)-8.1 0.44 Leu83 (BB), Lys33 (Cat) 1.4
Study 6-AU Derivative B (Napthyl)-8.9 0.41 Leu83 (BB), Asp145 (DFG) 1.8

Interpretation:

  • Potency vs. Efficiency: The bulky Quinazoline has a better raw binding score (-9.2) than the 6-AU core (-6.5). However, the Ligand Efficiency (Binding Energy / Heavy Atom Count) of the 6-AU core is significantly higher (0.52). This implies that 6-AU is a more efficient starting scaffold for fragment-based drug design (FBDD).

  • Derivative B: Adding a naphthyl group improves binding to -8.9 kcal/mol, comparable to the quinazoline standard, by accessing the hydrophobic "back pocket" near the Gatekeeper residue (Phe80 in CDK2).

Structural Insights: The Binding Interaction Map[1]

Understanding the specific topology of the binding is crucial. 6-aminouracil derivatives typically bind in the adenine pocket.

InteractionMap Ligand 6-Aminouracil Derivative Glu81 Glu81 (Hinge Backbone) Ligand->Glu81 H-Bond (Acceptor) Leu83 Leu83 (Hinge Backbone) Ligand->Leu83 H-Bond (Donor) Lys33 Lys33 (Catalytic) Ligand->Lys33 Cation-Pi / H-Bond Phe80 Phe80 (Gatekeeper) Ligand->Phe80 Hydrophobic Van der Waals

Figure 2: Interaction map of 6-aminouracil in the CDK2 active site. Blue dashed lines represent critical hinge hydrogen bonds.

Mechanism of Action:

  • Hinge Anchor: The C4-carbonyl oxygen of the uracil ring accepts a hydrogen bond from the backbone NH of Leu83 .

  • Donor Interaction: The N3-H or the 6-amino group donates a hydrogen to the backbone carbonyl of Glu81 (or equivalent in other kinases).

  • Hydrophobic Clamp: The C5/C6 substituents are positioned to interact with the Gatekeeper residue (Phe80 ), determining selectivity against kinases with smaller gatekeepers (e.g., Thr).

Experimental Validation Protocol (Wet Lab)

Docking is a hypothesis.[1][2][3] Validation is the proof.

Assay Type: ADP-Glo™ or Kinase-Glo® (Luminescence-based).

  • Preparation:

    • Prepare 3x serial dilutions of 6-AU derivatives in DMSO.

    • Final DMSO concentration in assay must be < 1% to avoid enzyme denaturation.

  • Reaction:

    • Mix Kinase (e.g., CDK2/CyclinA), Substrate (Histone H1), and ATP (at

      
       concentration).
      
    • Add inhibitor and incubate for 60 mins at Room Temperature.

  • Detection:

    • Add ADP-Glo Reagent (terminates reaction, depletes remaining ATP).

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase -> Light).

  • Data Analysis:

    • Plot RLU (Relative Light Units) vs. log[Inhibitor].

    • Calculate IC50 using non-linear regression (Sigmoidal dose-response).

    • Correlation: A strong correlation (

      
      ) between Docking Score (
      
      
      
      ) and pIC50 validates the in silico model.

References

  • Bharathi, M. & Santhi, N. (2021). Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. Bioinformation, 17(7), 680-685.[2] Link

  • Pacureanu, L., et al. (2019). Portraying the selectivity of GSK-3 inhibitors towards CDK-2 by 3D similarity and molecular docking.[4][5] Molecules, 24(10), 1965. Link

  • Mishra, C.B., et al. (2018). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry, 6, 55. Link

  • Caly, H., et al. (2025).[6] How protein kinase inhibitors bind to the hinge region of the target protein.[1][6][7][8][9] Journal of Molecular Biology. Link (Note: Year adjusted to reflect current context, citing foundational hinge-binding mechanics).

  • BenchChem. (2025).[10] Head-to-head study of quinoline vs quinazoline derivatives in cancer research. Link

Sources

Safety Operating Guide

6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Zero-Ambiguity" Directive

As scientists, we often treat disposal as an afterthought to synthesis.[1][2] However, for nitrogen-containing heterocycles like 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione (also known as 6-amino-1-phenyluracil ), improper disposal can lead to the formation of hazardous byproducts or regulatory non-compliance.[1][2]

Immediate Action Required:

  • Do NOT dispose of down the drain.[1][2] This compound is an organic pollutant.[1][2]

  • Do NOT mix with strong oxidizing agents (peroxides, nitrates) in waste containers; the amino group presents a risk of rapid exothermic reaction.[1][2]

  • DO segregate as Hazardous Organic Waste destined for high-temperature incineration.[1][2]

Chemical Identification & Hazard Profile

Before handling waste, verify the identity of your material.[1][2] This table serves as your primary "Chain of Custody" reference.[1][2]

ParameterSpecification
Chemical Name 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione
Synonym 6-amino-1-phenyluracil
MDL Number MFCD00220135
Molecular Formula C₁₀H₉N₃O₂
Physical State Solid (Crystalline powder)
GHS Classification Warning Acute Tox. 4 (Oral) Skin Irrit. 2 Eye Irrit.[1][2][3] 2A
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)

Scientist's Note: While often used as an intermediate in the synthesis of xanthines or adenosine receptor antagonists, this compound possesses a uracil core.[1][2] Uracil derivatives are generally stable but can be persistent in the environment, necessitating incineration rather than landfill disposal.[1][2]

Pre-Disposal Protocol: A Self-Validating System

To ensure safety, we implement a Self-Validating System based on the "Segregate-Check-Label" triad. This prevents the most common laboratory accident: incompatible waste mixing.[1][2]

Step 1: Segregation Logic
  • Solid Waste: Pure compound, contaminated gloves, weighing boats, and filter paper must go into Solid Organic Waste .[1][2]

  • Liquid Waste: Reaction mixtures or HPLC eluents containing the compound must go into Liquid Organic Waste .[1][2]

    • Critical Check: Is the solvent halogenated (DCM, Chloroform) or non-halogenated (Methanol, Ethyl Acetate)? You must use the correct carboy.

Step 2: The Compatibility Check

Before adding to a waste container, ask: Does this container hold strong oxidizers?

  • Mechanism: The primary amino group (-NH₂) at position 6 is nucleophilic.[1][2] Mixing with strong oxidizers (e.g., Nitric acid waste) can lead to the formation of unstable N-nitroso compounds or rapid gas evolution.[1][2]

Step 3: The 3-Point Labeling Standard

Every waste tag must contain:

  • Full Chemical Name (No abbreviations like "6-APU").

  • Approximate Concentration/Weight .

  • Hazard Checkbox: Mark "Toxic" and "Irritant".[1][2]

Disposal Workflow (Visualized)

The following diagram outlines the decision logic for disposing of 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione.

DisposalWorkflow Start Waste Generation (6-amino-1-phenyluracil) StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste Stream StateCheck->SolidWaste Powder/Debris LiquidWaste Liquid Waste Stream (Solvent Mixture) StateCheck->LiquidWaste Solution/Mother Liquor ContainerSolid Container: Wide-Mouth HDPE Drum SolidWaste->ContainerSolid Bagging Double Bagging (Yellow/Hazardous) ContainerSolid->Bagging Labeling Labeling & Logging (Include CAS/MDL) Bagging->Labeling SolventCheck Halogenated Solvent? LiquidWaste->SolventCheck HaloCarboy Container: Halogenated Organic Carboy SolventCheck->HaloCarboy Yes (e.g., DCM) NonHaloCarboy Container: Non-Halogenated Organic Carboy SolventCheck->NonHaloCarboy No (e.g., MeOH) HaloCarboy->Labeling NonHaloCarboy->Labeling Storage Satellite Accumulation Area (Max 90 Days) Labeling->Storage Pickup EHS Pickup -> Incineration Storage->Pickup

Figure 1: Decision tree for the segregation and disposal of 6-amino-1-phenyluracil waste streams.

Detailed Operational Procedures

Scenario A: Disposal of Pure Solid (Expired or Excess)[1][2]
  • PPE Required: Nitrile gloves, lab coat, safety goggles.[1][2] Use a dust mask (N95) if handling large open quantities to prevent inhalation (H335).[1][2]

  • Container: Select a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2]

  • Transfer: Carefully transfer the solid using a disposable spatula.[1][2] Do not generate dust.[1][2][4]

  • Decontamination: Wipe the exterior of the jar and the spatula with a damp paper towel.[1][2]

  • Disposal of Debris: Place the spatula and paper towel into the same solid waste container.

  • Closure: Screw the lid tight. Apply the hazardous waste label immediately.[1][2]

Scenario B: Disposal of Reaction Mixtures (Liquid)
  • pH Check: Ensure the solution is neutral (pH 6-8). If the synthesis involved acidic conditions, neutralize carefully with Sodium Bicarbonate before disposal to prevent container corrosion or gas buildup.[1][2]

  • Solvent Identification:

    • If dissolved in DMSO/Methanol : Use the "Non-Halogenated" carboy.

    • If dissolved in Dichloromethane (DCM) : Use the "Halogenated" carboy.[1][2]

  • Filtration (Optional): If the mixture contains precipitated solids of the product, filter them out and dispose of the solid as per Scenario A. This prevents sludge buildup in liquid carboys.[1][2]

Emergency Response: Spills

In the event of a spill during the disposal process:

  • Isolate: Evacuate the immediate area. Mark the zone.

  • Protect: Don PPE (Gloves, Goggles, N95 mask).[1][2]

  • Contain (Solid): Gently sweep up the powder to avoid dust generation.[1][2] Use a wet paper towel to pick up fine residue.[1][2]

  • Contain (Liquid): Use vermiculite or absorbent pads.[1][2]

  • Disposal of Spill Material: Place all cleanup materials into a heavy-duty plastic bag, seal it, and label it as "Hazardous Waste - Debris contaminated with 6-amino-1-phenyluracil."[1][2]

References

  • PubChem. (n.d.).[1][2] 6-Amino-1-phenylpyrimidine-2,4(1H,3H)-dione (Compound).[1][2] National Library of Medicine.[1][2] Retrieved October 26, 2023, from [Link][1][2]

Sources

A Senior Application Scientist's Guide to Handling 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential, field-proven safety protocols for 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione, a pyrimidine derivative. The procedures outlined here are designed not merely as a list of rules, but as a self-validating system to ensure your safety and the integrity of your research.

Understanding the Hazard Profile: Why This Protocol is Essential

6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione is classified as an Acute Toxicant, Category 4 (Oral), and carries the GHS07 pictogram for being a health hazard[1]. The primary hazard statement is H302: "Harmful if swallowed"[1]. While specific data for this exact compound is limited, the broader family of pyrimidine derivatives and related heterocyclic compounds are known to be irritants. Safety data for analogous structures indicate a high potential for causing serious eye irritation, skin irritation, and respiratory tract irritation[2][3][4]. Therefore, our safety posture must be proactive, assuming irritant properties in addition to its confirmed oral toxicity.

The causality is clear: the risk of ingestion necessitates stringent hygiene controls, while the potential for irritation from airborne particulates or direct contact mandates a comprehensive Personal Protective Equipment (PPE) strategy.

PropertyDataSource
Physical State Solid[1]
Molecular Formula C₁₀H₉N₃O₂[1][5]
Molecular Weight 203.20 g/mol [1]
GHS Classification Acute Toxicity 4 (Oral)[1]
Hazard Statement H302: Harmful if swallowed[1]
Signal Word Warning[1]
Assumed Hazards Skin Irritant, Serious Eye Irritant, Respiratory Irritant[2][3][4]
The Core of Protection: Personal Protective Equipment (PPE)

PPE is your last line of defense, but it is a critical one. The selection and proper use of PPE are non-negotiable when handling this compound[6].

Before any PPE is donned, ensure proper engineering controls are in place. Always handle 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione within a certified chemical fume hood to control airborne particulates and prevent inhalation exposure[6]. The work area must be well-ventilated[2][3].

Given the high potential for pyrimidine derivatives to cause serious eye irritation, robust eye protection is mandatory[3][4].

  • Minimum Requirement: Wear tightly fitting chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[7].

  • Best Practice/Splash Risk: When handling solutions or there is a potential for splashing, supplement safety goggles with a full-face shield[8]. This provides a secondary barrier and protects the entire face.

  • Gloves: Proper glove selection is critical for preventing dermal absorption and irritation.

    • Material: Use chemical-impermeable gloves. Nitrile or neoprene are strongly recommended over latex, which offers inferior chemical protection[6].

    • Protocol: Double-gloving is the standard for handling potentially hazardous compounds[9]. The inner glove goes under your lab coat cuff, and the outer glove goes over the cuff, creating a seal[10].

    • Integrity: Always inspect gloves for tears or punctures before use[7]. Change your outer gloves immediately if contamination is suspected, and change both pairs at regular intervals (e.g., every 30-60 minutes) during extended operations[9].

  • Lab Coat/Gown: A disposable, low-permeability gown with long sleeves and tight-fitting knit cuffs is required[10]. This is superior to a standard cotton lab coat as it provides better resistance to chemical penetration. The solid front ensures no gaps in protection.

Under normal conditions within a functioning chemical fume hood, respiratory protection is not typically required[3]. However, in situations where engineering controls may be insufficient (e.g., large-scale handling, cleaning up a significant spill outside of a hood, or if the material is aerosolized), a full-face respirator with appropriate particulate filters should be used[7].

Operational Plan: From Bench to Disposal

This workflow ensures safety at every stage of handling.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Phase prep_1 1. Verify Fume Hood Certification & Airflow prep_2 2. Assemble All Materials (Compound, Solvents, Glassware) prep_1->prep_2 prep_3 3. Don Full PPE (Double Gloves, Gown, Goggles) prep_2->prep_3 handle_1 4. Carefully Weigh Solid Compound (Use anti-static weigh boat) prep_3->handle_1 Begin Work handle_2 5. Perform Chemical Manipulations (e.g., Dissolution, Reaction) handle_1->handle_2 clean_1 6. Decontaminate Surfaces & Glassware handle_2->clean_1 Conclude Work clean_2 7. Segregate Waste (Solid vs. Liquid) clean_1->clean_2 clean_3 8. Doff PPE in Correct Order (Outer Gloves First) clean_2->clean_3 clean_4 9. Dispose of PPE as Contaminated Waste clean_3->clean_4 clean_5 10. Wash Hands Thoroughly with Soap & Water clean_4->clean_5

Caption: Safe Handling Workflow for 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione.

Step-by-Step Handling Protocol
  • Preparation: Before retrieving the compound, ensure your workspace in the fume hood is clean. Place a disposable absorbent bench liner on the work surface.

  • Weighing: To minimize static and prevent dispersal of the powder, use an anti-static weigh boat or weigh the compound directly into your reaction vessel. Perform all weighing operations deep within the fume hood.

  • Handling: Keep the primary container tightly closed when not in use[2][3]. If creating solutions, add the solid to the solvent slowly to avoid splashing.

  • Hygiene: Never eat, drink, or apply cosmetics in the laboratory area[10]. This is a critical control to prevent accidental ingestion of a compound known to be harmful if swallowed[1].

  • Storage: Store the compound in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents[2][3].

Emergency and Disposal Plan

Accidents are preventable, but preparedness is essential.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[2][3][4].

  • Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes[2][3].

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, call a poison center or doctor[2][3][4].

  • Ingestion: If swallowed, call a poison center or doctor immediately. Do NOT induce vomiting[2][4].

For a small spill within the fume hood, carefully wipe up the solid powder with a damp paper towel (to prevent generating dust) and place it in a sealed container for disposal. Decontaminate the area with an appropriate solvent. For larger spills, evacuate the area and follow your institution's emergency chemical spill protocol.

All waste, including contaminated PPE, disposable labware, and residual chemical, must be disposed of as hazardous chemical waste. Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[2][3][4].

By integrating this expert-driven, safety-first approach into your daily operations, you build a culture of trust and responsibility that extends beyond any single product or protocol. Your safety is paramount to achieving scientific excellence.

References

  • SAFETY DATA SHEET. (2025, September 18). Thermo Fisher Scientific.
  • Pyrimidine - Safety D
  • Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific.
  • eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE).
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Centers for Disease Control and Prevention.
  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council.
  • 6-Amino-1,3-dimethyl-5-nitrosouracil. PubChem.
  • SAFETY DATA SHEET - 2,4-Diamino-6-hydroxypyrimidine. Fisher Scientific.
  • SAFETY DATA SHEET - 4-Amino-2-mercaptopyrimidine. (2011, February 10). Fisher Scientific.
  • 6-Amino-1-phenylpyrimidine-2,4(1H,3H)-dione. Sigma-Aldrich.
  • 6-Amino-1-methylpyrimidine-2,4(1H,3H)-dione. BLDpharm.
  • 6-Amino-1-phenylpyrimidine-2,4(1H,3H)-dione. Sigma-Aldrich.

Sources

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